6-Methoxy-1H-indazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-methoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPGEXONZLCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625967 | |
| Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-36-8 | |
| Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518990-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1H-indazole-3-carboxylic acid | |
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Foundational & Exploratory
6-Methoxy-1H-indazole-3-carboxylic acid CAS 518990-36-8
An In-depth Technical Guide to 6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research. Its rigid bicyclic core, featuring a benzene ring fused to a pyrazole ring, offers a unique three-dimensional scaffold that is adept at forming key hydrogen bond interactions with biological targets. The strategic placement of the methoxy group at the 6-position and the carboxylic acid at the 3-position provides versatile handles for synthetic elaboration, enabling the exploration of vast chemical space. This guide serves as a comprehensive technical resource, consolidating available data on its synthesis, physicochemical properties, spectroscopic signature, and functional applications. It provides field-proven insights and detailed protocols to empower researchers in leveraging this valuable intermediate for the discovery and development of novel therapeutic agents.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a "privileged scaffold" in drug discovery, consistently appearing in molecules with a wide array of biological activities.[1] Its bioisosteric relationship with the native indole structure allows it to interact with a multitude of protein targets, particularly kinase enzymes.[2] The presence of two nitrogen atoms in the pyrazole ring provides both hydrogen bond donor and acceptor capabilities, crucial for anchoring ligands within protein active sites.
Derivatives of indazole-3-carboxylic acid are foundational to several marketed drugs and clinical candidates. For instance, they are key intermediates in the synthesis of antiemetics like Granisetron (a 5-HT3 receptor antagonist) and anticancer agents such as Lonidamine.[3] Furthermore, this scaffold is integral to the development of nicotinic α-7 receptor agonists, which are under investigation for treating neurological conditions like Alzheimer's disease and schizophrenia.[4]
This compound is particularly valuable as it serves as a precursor for compounds targeting cancer and inflammatory diseases. The methoxy group can modulate the electronic properties and metabolic stability of the final molecule, while the carboxylic acid is a prime functional group for amide bond formation, a cornerstone of combinatorial library synthesis.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and biological screening.
Core Properties
The key identifying properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 518990-36-8 | [Chem-Impex] |
| Molecular Formula | C₉H₈N₂O₃ | [Chem-Impex] |
| Molecular Weight | 192.17 g/mol | [Chem-Impex] |
| Appearance | Off-white solid | [Chem-Impex] |
| Storage | Store at 0-8 °C | [Chem-Impex] |
Solubility and Acidity (Predicted)
-
Solubility : The parent acid is slightly soluble in DMSO and methanol.[5] It is expected that this compound will exhibit similar limited solubility in polar organic solvents and be largely insoluble in water and nonpolar solvents like hexanes.
-
pKa : The predicted pKa of the carboxylic acid proton is approximately 3.03.[5] The indazole N-H proton is significantly less acidic, with a pKa around 13.86 for the parent indazole.[6] This differential acidity is key for selective deprotonation and functionalization.
Spectroscopic Characterization
No published spectra for this compound are currently available. The following data is a combination of experimental values for the parent 1H-Indazole-3-carboxylic acid and predicted shifts for the 6-methoxy derivative based on established substituent effects. This serves as a guide for researchers to verify their synthesized material.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
-
δ ~13.5-14.0 (s, 1H): Very broad singlet corresponding to the indazole N-H proton.
-
δ ~13.0 (s, 1H): Broad singlet for the carboxylic acid -COOH proton.
-
δ ~8.00 (d, J ≈ 8.8 Hz, 1H): H-4 proton, shifted downfield by the anisotropic effect of the pyrazole ring.
-
δ ~7.15 (d, J ≈ 2.0 Hz, 1H): H-7 proton, appearing as a doublet or narrow singlet.
-
δ ~6.95 (dd, J ≈ 8.8, 2.2 Hz, 1H): H-5 proton, showing coupling to both H-4 and H-7.
-
δ ~3.85 (s, 3H): Singlet for the methoxy (-OCH₃) protons.
-
-
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
-
δ ~164.0: Carboxylic acid carbonyl (C=O).
-
δ ~159.0: C-6 (aromatic carbon attached to the methoxy group).
-
δ ~142.0: C-7a (bridgehead carbon).
-
δ ~138.0: C-3 (carbon attached to the carboxylic acid).
-
δ ~123.0: C-4.
-
δ ~122.0: C-3a (bridgehead carbon).
-
δ ~114.0: C-5.
-
δ ~96.0: C-7.
-
δ ~55.5: Methoxy carbon (-OCH₃).
-
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of a carboxylic acid. Key expected absorptions include:
-
~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.
-
~3200-3000 cm⁻¹: N-H stretch of the indazole ring.
-
~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.[7]
-
~1620, 1580, 1480 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
2.3.3. Mass Spectrometry (MS)
-
Expected [M+H]⁺: 193.06
-
Expected [M-H]⁻: 191.04
-
Fragmentation: A key fragmentation pathway would be the loss of CO₂ (44 Da) from the molecular ion.
Synthesis and Derivatization Protocols
The synthesis of this compound is not explicitly detailed in the literature. However, based on established methods for analogous compounds, two robust synthetic routes are proposed.
Proposed Synthesis Route: Reductive Cyclization
This is a highly reliable method for constructing the indazole core from commercially available starting materials. The key step is the reductive cyclization of an o-nitrobenzylidene derivative.[1]
Sources
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- 2. jocpr.com [jocpr.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Mastering Solubility: A Technical Guide to 6-Methoxy-1H-indazole-3-carboxylic Acid for Pharmaceutical Development
Foreword
In the landscape of pharmaceutical research, 6-methoxy-1H-indazole-3-carboxylic acid stands as a pivotal intermediate, instrumental in the synthesis of a variety of bioactive molecules, including those with potential anti-inflammatory and anticancer properties.[1] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with solubility being a primary hurdle. Poor aqueous solubility can significantly impede absorption and bioavailability, leading to formulation difficulties and potential failure in clinical development.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and modulate the solubility of this compound. We will delve into the core physicochemical principles governing its solubility and present robust, field-proven methodologies for its accurate determination.
Physicochemical Profile and Predicted Solubility Behavior
A thorough understanding of the molecular structure of this compound is fundamental to predicting its solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Predicted pKa | ~3-4 (Carboxylic Acid) | Inferred from similar structures |
| Predicted LogP | ~1.5 - 2.5 | Inferred from similar structures |
The presence of both a carboxylic acid group and an indazole ring system imparts amphiprotic characteristics to the molecule. The carboxylic acid moiety suggests that the solubility will be highly dependent on the pH of the medium.[3][4]
-
In acidic media (low pH): The carboxylic acid will be protonated (-COOH), rendering the molecule less polar and likely decreasing its aqueous solubility.
-
In neutral to alkaline media (higher pH): The carboxylic acid will deprotonate to form a carboxylate salt (-COO⁻), which is significantly more polar and will enhance aqueous solubility.[4]
The methoxy group and the bicyclic indazole core contribute to the molecule's lipophilicity, suggesting some solubility in organic solvents. Qualitative information from synthetic procedures indicates solubility in polar aprotic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF).[5] The parent compound, indazole-3-carboxylic acid, is reported to be slightly soluble in Methanol and Dimethyl Sulfoxide (DMSO), with some sources indicating high solubility in DMSO (≥ 200 mg/mL).[6][7]
Strategic Approach to Solubility Determination: Experimental Protocols
Given the absence of extensive public data, a systematic experimental approach is paramount. The following protocols are designed to provide a comprehensive solubility profile for this compound.
Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors, remains the most reliable technique for determining thermodynamic (equilibrium) solubility.[8][9] It measures the saturation concentration of a compound in a specific solvent at a constant temperature, ensuring a true equilibrium is reached.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Causality Behind Experimental Choices:
-
Excess Solid: The addition of an excess amount of the compound is crucial to ensure that the solution reaches saturation and is in equilibrium with the solid phase.[8]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results. 37°C is often chosen to mimic physiological conditions.
-
Agitation Time: A sufficient agitation period (24-72 hours) is necessary to ensure that the system has reached equilibrium. Shorter times may lead to an underestimation of solubility.
-
Filtration: Filtration is a critical step to remove any undissolved microparticles that could lead to an overestimation of the solubility. The choice of a low-binding filter material is important to prevent loss of the analyte.
-
Validated Analytical Method: A specific and sensitive analytical method, such as HPLC-UV, is required for accurate quantification of the dissolved compound. The method should be validated for linearity, accuracy, and precision.
Kinetic Solubility Screening for Early-Stage Assessment
In early drug discovery, where compound availability may be limited, kinetic solubility methods offer a higher throughput assessment. These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.
Experimental Workflow for Kinetic Solubility
Caption: High-Throughput Kinetic Solubility Workflow.
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is often used due to its ability to dissolve a wide range of organic compounds at high concentrations.[10]
-
Controlled Dilution: The addition of the DMSO stock to the aqueous buffer can induce supersaturation and subsequent precipitation. The conditions of this addition (e.g., speed, mixing) should be carefully controlled.
-
Nephelometry: This technique provides a rapid assessment of precipitation by measuring light scattering caused by suspended particles, making it suitable for high-throughput screening.[10]
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and organized manner to facilitate analysis and decision-making.
Table 2: Example Thermodynamic Solubility Data for this compound at 25°C
| Solvent/Buffer | pH | Solubility (µg/mL) | Solubility (mM) | Method |
| Deionized Water | ~4-5 | Experimental Value | Calculated Value | Shake-Flask |
| Phosphate Buffered Saline (PBS) | 7.4 | Experimental Value | Calculated Value | Shake-Flask |
| 0.1 N HCl | 1.0 | Experimental Value | Calculated Value | Shake-Flask |
| pH 4.5 Acetate Buffer | 4.5 | Experimental Value | Calculated Value | Shake-Flask |
| pH 9.0 Borate Buffer | 9.0 | Experimental Value | Calculated Value | Shake-Flask |
| Methanol | N/A | Experimental Value | Calculated Value | Shake-Flask |
| Acetonitrile | N/A | Experimental Value | Calculated Value | Shake-Flask |
| DMSO | N/A | Experimental Value | Calculated Value | Shake-Flask |
| THF | N/A | Experimental Value | Calculated Value | Shake-Flask |
Interpreting the Data:
By analyzing the solubility across different pH values, researchers can determine the pH-solubility profile. This is critical for predicting the compound's behavior in different regions of the gastrointestinal tract. A significant increase in solubility at pH 7.4 compared to acidic pH would be expected and would be a key parameter for oral formulation development.
Strategies for Solubility Enhancement
If the intrinsic solubility of this compound is found to be a limiting factor, several formulation strategies can be employed to improve it.[2]
Decision Tree for Solubility Enhancement
Caption: Decision-making framework for solubility enhancement.
Each of these strategies addresses different aspects of the dissolution process and should be evaluated based on the specific properties of the compound and the desired dosage form.
Conclusion
While specific public solubility data for this compound is scarce, this guide provides a robust, scientifically-grounded framework for its determination and enhancement. By employing systematic experimental protocols and understanding the underlying physicochemical principles, researchers can effectively navigate the challenges of solubility, a critical step in advancing this important class of molecules through the drug development pipeline. The methodologies and decision-making processes outlined herein are designed to be self-validating, ensuring the generation of reliable and actionable data.
References
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
-
Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques - Impactfactor. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. [Link]
-
Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - MDPI. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. [Link]
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- 6. medchemexpress.com [medchemexpress.com]
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- 9. researchgate.net [researchgate.net]
- 10. rheolution.com [rheolution.com]
An In-depth Technical Guide to the Stability Profile of 6-Methoxy-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Stability of a Key Pharmaceutical Building Block
6-Methoxy-1H-indazole-3-carboxylic acid is a pivotal intermediate in the synthesis of a multitude of bioactive molecules, finding significant application in pharmaceutical research and development.[1] Its utility as a molecular scaffold in medicinal chemistry necessitates a thorough understanding of its intrinsic stability.[1] This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven insights into its potential degradation pathways and outlining a robust, self-validating protocol for its stability assessment. While direct, exhaustive stability studies on this specific molecule are not extensively published, this guide synthesizes information from structurally related compounds, fundamental chemical principles, and regulatory guidelines to provide a predictive and practical framework for researchers.
The indazole ring system, a fusion of benzene and pyrazole rings, generally exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is recognized as being more thermodynamically stable, which is a foundational aspect of its chemical behavior.[2] The presence of a carboxylic acid at the 3-position and a methoxy group at the 6-position introduces specific electronic and steric factors that will dictate the molecule's susceptibility to various stress conditions.
Chapter 1: Physicochemical Properties and Intrinsic Stability
Before delving into degradation pathways, it is crucial to understand the fundamental physicochemical properties of this compound that influence its stability.
| Property | Value/Information | Significance for Stability |
| Molecular Formula | C₉H₈N₂O₃ | Provides the elemental composition. |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Off-white solid | [1] Changes in color can be an initial indicator of degradation. |
| Melting Point | Data not available for 6-methoxy derivative. For the parent indazole-3-carboxylic acid, the melting point is 261 °C. | A high melting point generally suggests significant lattice energy and solid-state stability. A depression or change in the melting point can indicate the presence of impurities or degradation products. |
| pKa | Not explicitly found, but the carboxylic acid group will have an acidic pKa (typically ~3-5), and the indazole nitrogen can be protonated under acidic conditions. | The ionization state of the molecule at different pH values will significantly impact its solubility and susceptibility to hydrolytic degradation. |
| Solubility | Soluble in organic solvents like DMF.[3] Its solubility is noted to enhance its usability in laboratory settings. | The choice of solvent for formulation and processing is critical. Poor solubility can sometimes protect a molecule from degradation in solution, while high solubility can increase exposure to potential reactants. |
| Polymorphism | The parent compound, indazole-3-carboxylic acid, is known to exist in different polymorphic forms.[4] | Different crystalline forms can have varying stability profiles. It is crucial to characterize the solid form of this compound. |
Expert Insight: The thermodynamic stability of the 1H-indazole tautomer is a key starting point. However, the electron-donating nature of the methoxy group and the electron-withdrawing nature of the carboxylic acid will influence the electron density distribution within the heterocyclic ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.
Chapter 2: Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced conditions. These predictions are derived from the known reactivity of the indazole core, carboxylic acids, and aromatic methoxy ethers.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[5] For this compound, the stability across a range of pH values is a critical parameter.
-
Acidic Conditions: Under strong acidic conditions, protonation of the pyrazole nitrogen could potentially activate the ring towards nucleophilic attack by water, although the indazole ring is generally stable. The carboxylic acid and methoxy groups are expected to be relatively stable to acid hydrolysis under moderate conditions.
-
Neutral Conditions: Stability is expected to be highest around neutral pH, where the molecule is in its least reactive state.
-
Alkaline Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally resistant to further hydrolysis. The primary concern under basic conditions would be the potential for hydrolysis of the methoxy group, although this typically requires harsh conditions. The aromatic ring itself could be susceptible to nucleophilic attack under extreme basic conditions.
Oxidative Degradation
Oxidation is another major degradation pathway.[5] The indazole nucleus and the methoxy group are potential sites for oxidative attack.
-
Peroxide-Induced Oxidation: Reaction with peroxides (e.g., H₂O₂) could lead to the formation of N-oxides on the pyrazole ring. The electron-rich benzene ring, activated by the methoxy group, is also a potential site for hydroxylation.
-
Auto-oxidation: In the presence of oxygen and trace metals, radical-mediated oxidation could occur. The methoxy group can be a site of initial hydrogen abstraction, leading to a cascade of oxidative reactions.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic system of the indazole ring is a chromophore that can absorb UV light.
-
Photolytic Cleavage: Absorbed energy can lead to the cleavage of bonds. The C-C bond between the carboxylic acid and the indazole ring, or the C-O bond of the methoxy group, could be susceptible.
-
Photo-oxidation: In the presence of oxygen, excited-state molecules can react to form oxidized products, similar to those seen in chemical oxidation.
-
Photochemical Rearrangement: Isomerization or rearrangement of the indazole ring is also a possibility under UV irradiation.
Thermal Degradation
At elevated temperatures, molecules can undergo decomposition.
-
Decarboxylation: The most likely thermal degradation pathway for this compound is decarboxylation (loss of CO₂), a common reaction for carboxylic acids, especially when heated above their melting point. This would result in the formation of 6-methoxy-1H-indazole.
-
Ring Opening/Cleavage: At very high temperatures, cleavage of the indazole ring system can occur. Thermogravimetric analysis (TGA) of the parent indazole-3-carboxylic acid shows decomposition occurs after melting, but does not identify the products.[4]
Caption: Predicted Degradation Pathways for this compound.
Chapter 3: A Protocol for Comprehensive Stability Testing
To empirically determine the stability profile of this compound, a forced degradation study should be conducted in line with ICH guidelines Q1A(R2) and Q1B.[6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient concentration for detection and characterization without completely consuming the parent compound.[6]
Experimental Workflow
Caption: Experimental Workflow for Forced Degradation Studies.
Step-by-Step Methodologies
3.2.1 Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent system (e.g., a mixture of methanol and water) to a final concentration of 1 mg/mL.
-
This stock solution will be used for all solution-state stress studies.
3.2.2 Hydrolytic Stress:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep the mixture at 60°C. Withdraw samples at time points and dilute for analysis.
3.2.3 Oxidative Stress:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points and dilute for analysis.
3.2.4 Thermal Stress:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw samples, dissolve in the mobile phase, and analyze.
3.2.5 Photolytic Stress:
-
Expose the solid compound and the solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Analytical Methodology
A validated stability-indicating analytical method is paramount for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its more polar or non-polar degradants.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent and degradation products.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.
Chapter 4: Data Interpretation and Reporting
A comprehensive stability report should include the following:
-
Summary Table of Forced Degradation Results:
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Observations (e.g., color change) |
| 0.1 M HCl, 60°C | 24 hours | |||
| 0.1 M NaOH, 60°C | 24 hours | |||
| 3% H₂O₂, RT | 24 hours | |||
| Solid, 80°C | 7 days | |||
| Photolytic (ICH) | - |
-
Chromatograms: Representative chromatograms from each stress condition, showing the separation of the parent peak from the degradation products.
-
Mass Balance: An assessment of the mass balance to ensure that all degradation products are accounted for. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%.
-
Proposed Degradation Pathway Diagram: Based on the identified structures of the degradation products, a detailed degradation pathway should be proposed.
Conclusion: A Proactive Approach to Ensuring Quality and Efficacy
A thorough understanding of the stability profile of this compound is not merely a regulatory requirement but a fundamental aspect of good science that underpins the development of safe and effective pharmaceuticals. By employing a systematic approach to forced degradation studies, researchers can proactively identify potential liabilities of the molecule, develop robust formulations, establish appropriate storage conditions, and ensure the quality of the final drug product. This guide provides a predictive framework and a practical set of methodologies to achieve these critical objectives. The insights gained from such studies are invaluable for navigating the complexities of drug development and ensuring the integrity of novel therapeutics derived from this important chemical scaffold.
References
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A-Technical-Guide-to-the-Spectroscopic-Characterization-of-6-Methoxy-1H-indazole-3-carboxylic-acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-methoxy-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation of this compound. We present a detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, supported by established principles of chemical spectroscopy. Furthermore, this guide includes standardized, self-validating experimental protocols for data acquisition and visual workflows to ensure reproducibility and accuracy in the laboratory.
Introduction and Molecular Structure
This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2] The specific substitution pattern of this molecule—a methoxy group at the 6-position and a carboxylic acid at the 3-position—makes it a valuable intermediate for the synthesis of targeted therapeutic agents, including anti-inflammatory and anticancer drugs.[1]
Accurate and thorough characterization of such intermediates is a cornerstone of drug development, ensuring purity, confirming identity, and enabling regulatory compliance. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure and bonding environment of a compound. This guide synthesizes data from multiple spectroscopic techniques to build a complete and validated profile of the target molecule.
Molecular Structure:
The structure of this compound, with IUPAC-style numbering for spectroscopic assignment, is shown below.
-
Molecular Formula: C₉H₈N₂O₃
-
Molecular Weight: 192.17 g/mol
Spectroscopic Data Interpretation
The elucidation of the molecular structure of this compound is achieved through the combined application of NMR, IR, and MS. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] Experiments are typically conducted in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar carboxylic acid.
The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid (-COOH) group significantly influence the chemical shifts of the aromatic protons on the indazole ring.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| COOH | ~13.5 | Broad Singlet | - | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet, readily exchangeable with D₂O. |
| NH | ~13.0 | Broad Singlet | - | 1H | The N-H proton of the indazole ring is also acidic and appears as a broad, downfield signal.[4] |
| H-4 | ~7.95 | Doublet | J ≈ 9.0 | 1H | This proton is ortho to the electron-withdrawing C-3 carboxylic acid group, leading to a downfield shift. It is coupled to H-5. |
| H-5 | ~7.05 | Doublet of Doublets | J ≈ 9.0, 2.2 | 1H | Coupled to both H-4 (ortho) and H-7 (meta), this proton appears as a doublet of doublets. |
| H-7 | ~7.30 | Doublet | J ≈ 2.2 | 1H | This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift. It exhibits a small meta-coupling to H-5. |
| OCH₃ | ~3.85 | Singlet | - | 3H | The three equivalent protons of the methoxy group appear as a sharp singlet in the aliphatic region.[5] |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165.0 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[6] |
| C-6 | ~159.0 | This carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |
| C-3 | ~142.0 | A quaternary carbon within the pyrazole ring, attached to the carboxylic acid group. |
| C-7a | ~140.0 | The bridgehead carbon adjacent to the nitrogen atom. |
| C-4 | ~122.0 | Aromatic CH carbon. |
| C-3a | ~120.0 | The second bridgehead carbon. |
| C-5 | ~114.0 | Aromatic CH carbon, shielded by the para-methoxy group. |
| C-7 | ~96.0 | Aromatic CH carbon, strongly shielded by the ortho-methoxy group. |
| OCH₃ | ~55.5 | The aliphatic carbon of the methoxy group appears in the typical range for such functionalities.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid O-H |
| ~3100 | N-H stretch | Medium | Indazole N-H |
| ~3000 | C-H stretch | Medium | Aromatic C-H |
| 2850-2960 | C-H stretch | Medium | Methoxy C-H |
| 1680-1710 | C=O stretch | Strong, Sharp | Carboxylic Acid C=O |
| ~1620, ~1480 | C=C stretch | Medium-Strong | Aromatic Ring |
| ~1250 | C-O stretch | Strong | Aryl Ether (C-O-CH₃) |
Causality in IR Spectra: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[7] This broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid dimers in the solid state. The carbonyl (C=O) stretch is also a prominent, sharp peak, confirming the presence of the acid functionality.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.
-
Molecular Ion (M⁺•): The expected molecular ion peak will appear at an m/z (mass-to-charge ratio) of 192, corresponding to the molecular weight of the compound (C₉H₈N₂O₃).
-
Key Fragmentation Pathways:
-
Loss of •OH (m/z 175): A common fragmentation for carboxylic acids.
-
Loss of COOH (m/z 147): Decarboxylation leads to the formation of a 6-methoxy-1H-indazole radical cation.
-
Loss of H₂O (m/z 174): Can occur from the molecular ion.
-
Loss of CO from the [M-OH]⁺ fragment (m/z 147): A sequential loss is also highly probable.
-
The fragmentation pattern of the indazole core itself can provide further confirmation.[9]
-
Experimental Protocols & Workflows
To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized protocols must be followed. These protocols are designed to be self-validating by including system suitability checks and referencing standard practices.
NMR Data Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ effectively solubilizes the compound and its residual proton signal (δ ≈ 2.50 ppm) does not interfere with key analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2 seconds, relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[10][11]
-
Integrate the ¹H signals and pick peaks for both spectra.
-
FT-IR Data Acquisition Protocol (ATR Method)
-
Sample Preparation:
-
Place a small, representative amount of the solid this compound powder onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
Parameters: 32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software automatically performs a background subtraction.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry Data Acquisition Protocol (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Set the ion source to Electron Ionization (EI) mode.
-
-
Data Acquisition:
-
Set the electron energy to a standard 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-400).
-
-
Data Processing:
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Visualization of Experimental Workflows
Diagrams created using Graphviz provide a clear, logical overview of the experimental processes.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-1H-indazole-3-carboxylic Acid
Introduction: The Significance of 6-Methoxy-1H-indazole-3-carboxylic Acid in Medicinal Chemistry
This compound (CAS No. 518990-36-8) is a heterocyclic building block of considerable interest in the field of drug discovery and development.[1] Its rigid bicyclic core, featuring both hydrogen bond donors and acceptors, and multiple sites for chemical modification, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1] Researchers have utilized this and related indazole derivatives in the pursuit of treatments for a range of diseases, underscoring the importance of unambiguous structural characterization.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, ¹H NMR provides a detailed fingerprint, revealing the electronic environment of every proton, their connectivity, and their spatial relationships. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound, offering a predictive framework for researchers and scientists to verify its synthesis and purity.
Core Principles: Understanding the ¹H NMR Landscape of a Substituted Indazole
The ¹H NMR spectrum of this compound is governed by several key principles:
-
Chemical Shift (δ): The position of a proton's resonance signal, measured in parts per million (ppm), is dictated by its local electronic environment. Electron-withdrawing groups (like the carboxylic acid and the indazole nitrogen atoms) deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like the methoxy group) shield adjacent protons, moving their signals upfield (to lower ppm values).
-
Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons (or separated by a few bonds in certain systems) influence each other's magnetic field, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemistry of the molecule. For aromatic systems, the magnitude of J depends on the number of bonds separating the coupled protons, with typical ranges for ortho (³J), meta (⁴J), and para (⁵J) coupling.[3]
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the N-H and O-H protons.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal solvent for this molecule due to its ability to dissolve polar carboxylic acids and its tendency to form hydrogen bonds, which often allows for the clear observation of exchangeable N-H and COOH protons.[5]
Predicted ¹H NMR Spectrum of this compound
Based on established NMR theory and spectral data from analogous compounds, including 1H-indazole-3-carboxylic acid and anisole, a detailed prediction of the ¹H NMR spectrum of this compound in DMSO-d₆ can be constructed.[6][7]
Molecular Structure and Proton Designations
To facilitate the spectral analysis, the protons of this compound are systematically labeled as shown in the diagram below.
Figure 1: Molecular Structure of this compound with proton labeling.
Detailed Spectral Analysis and Prediction
The predicted ¹H NMR spectrum in DMSO-d₆ at 400 MHz is as follows:
-
COOH Proton (1H, broad singlet, ~13.0 ppm): The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet far downfield. Its chemical shift is sensitive to concentration and temperature. In the spectrum of the parent 1H-indazole-3-carboxylic acid, this proton appears at 13.01 ppm.[6]
-
N-H Proton (1H, broad singlet, ~13.9 ppm): The indazole N-H proton is also significantly deshielded and appears as a broad singlet. For 1H-indazole-3-carboxylic acid, this signal is observed at 13.92 ppm.[6] This proton is exchangeable with D₂O.
-
Aromatic Protons (H4, H5, H7):
-
H4 (1H, doublet, ~8.0 ppm, J ≈ 8.8 Hz): This proton is ortho to the electron-withdrawing pyrazole ring fusion and is expected to be the most downfield of the aromatic protons. It will be split into a doublet by its ortho neighbor, H5. In the parent acid, the corresponding H4 proton appears at 8.04 ppm.[6]
-
H7 (1H, singlet or narrow doublet, ~7.2 ppm): The methoxy group at C6 is strongly electron-donating through resonance. This effect will most significantly shield the ortho proton, H7. This proton has no ortho neighbors, but may exhibit a small meta coupling to H5 (⁴J ≈ 2 Hz). Therefore, it is predicted to be a singlet or a very narrow doublet.
-
H5 (1H, doublet of doublets, ~6.9 ppm, J ≈ 8.8, 2.0 Hz): This proton is ortho to the electron-donating methoxy group, which will shift it upfield. It is coupled to H4 (ortho coupling, ³J ≈ 8.8 Hz) and H7 (meta coupling, ⁴J ≈ 2.0 Hz), and will therefore appear as a doublet of doublets.
-
-
Methoxy Protons (-OCH₃) (3H, singlet, ~3.8 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The typical chemical shift for methoxy protons on an aromatic ring is in this region.[8]
Summary of Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |
| COOH | ~13.0 | Broad Singlet | - |
| N-H | ~13.9 | Broad Singlet | - |
| H4 | ~8.0 | Doublet (d) | ³J(H4,H5) ≈ 8.8 |
| H7 | ~7.2 | Singlet (s) or narrow d | ⁴J(H7,H5) ≈ 2.0 |
| H5 | ~6.9 | Doublet of Doublets (dd) | ³J(H5,H4) ≈ 8.8, ⁴J(H5,H7) ≈ 2.0 |
| -OCH₃ | ~3.8 | Singlet (s) | - |
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the dry compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆ (≥99.8% deuteration).
-
Solubilization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[9]
NMR Data Acquisition
The following is a standard workflow for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer.
Figure 2: Experimental workflow for ¹H NMR analysis.
Key Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse (zg30)
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): ~16 ppm
Conclusion: A Self-Validating System for Structural Confirmation
This guide provides a robust, theoretically grounded framework for the acquisition and interpretation of the ¹H NMR spectrum of this compound. By following the detailed experimental protocol and comparing the resulting spectrum to the predicted chemical shifts, multiplicities, and coupling constants summarized in this document, researchers can confidently verify the structure and purity of their synthesized material. The distinct features of the spectrum—the downfield exchangeable protons, the characteristic splitting pattern of the three aromatic protons, and the singlet for the methoxy group—serve as a multi-point verification system, ensuring the scientific integrity of subsequent research that utilizes this important chemical entity.
References
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Patel, K., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1435-1443. Available at: [Link]
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Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Heterocyclic Chemistry (Vol. 1, pp. 397-488). Available at: [Link]
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Neves, A. P., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2699-2717. Available at: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. Available at: [Link]
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ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Diagram]. Retrieved January 27, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved January 27, 2026, from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 27, 2026, from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Diagram]. Retrieved January 27, 2026, from [Link]
-
SpectraBase. (n.d.). Anisole. Retrieved January 27, 2026, from [Link]
-
University of Florida. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved January 27, 2026, from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f... [Diagram]. Retrieved January 27, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 27, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 27, 2026, from [Link]
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Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 27, 2026, from [Link]
-
Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Available at: [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved January 27, 2026, from [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available at: [Link]
-
ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved January 27, 2026, from [Link]
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The Automated Topology Builder and Repository. (n.d.). Anisole | C7H8O | MD Topology | NMR | X-Ray. Retrieved January 27, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved January 27, 2026, from [Link]
-
Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 39(8), 491-503. Available at: [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved January 27, 2026, from [Link]
-
El-Shishtawy, R. M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13349-13355. Available at: [Link]
-
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-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved January 27, 2026, from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved January 27, 2026, from [Link]
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-
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University of Southampton. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals. Available at: [Link]
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Mass spectrometry analysis of 6-Methoxy-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-1H-indazole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal building block in medicinal chemistry, recognized for its role in the synthesis of novel therapeutic agents, including anti-inflammatory and anticancer drugs.[1] As with any compound destined for pharmaceutical development, rigorous analytical characterization is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for the identification, quantification, and structural elucidation of this molecule and its related impurities or metabolites.[2][3] This guide provides a comprehensive, field-proven framework for the mass spectrometry analysis of this compound, focusing on the causality behind methodological choices to ensure robust and reliable data.
Foundational Physicochemical Properties
A thorough understanding of the analyte's properties is the bedrock of any successful analytical method. These characteristics dictate choices in sample preparation, chromatography, and mass spectrometry parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Average Molecular Weight | 192.17 g/mol | [1] |
| Monoisotopic (Exact) Mass | 192.0535 g/mol | [4] |
| CAS Number | 518990-36-8 | [1] |
| Appearance | Off-white to pale-yellow solid | [1][5] |
| Key Functional Groups | Carboxylic Acid, Indazole Ring, Methoxy Group | N/A |
The Analytical Strategy: Causality in Method Design
The goal is not merely to detect the molecule but to do so with specificity, sensitivity, and reproducibility. This requires a deliberately designed analytical workflow.
The Rationale for Electrospray Ionization (ESI)
For a molecule like this compound, which is polar and thermally labile, Electrospray Ionization (ESI) is the superior choice. Unlike harsher methods, ESI is a "soft ionization" technique that gently transfers ions from solution into the gas phase, preserving the intact molecule for analysis.[6] This minimizes premature fragmentation and ensures the molecular ion is the most abundant species in the initial scan (MS1), which is critical for unambiguous identification and quantification.
Selecting the Optimal Ionization Polarity: Negative vs. Positive Mode
The presence of both acidic (carboxylic acid) and basic (indazole nitrogens) functional groups makes the molecule amenable to both negative and positive ionization modes.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group is the most acidic site. In a solution with appropriate pH (typically neutral to basic), it readily deprotonates to form a stable carboxylate anion ([M-H]⁻). This is often the most sensitive and reliable mode for carboxylic acids, producing a clean, strong signal at the expected mass-to-charge ratio (m/z).
-
Positive Ion Mode ([M+H]⁺): The nitrogen atoms on the indazole ring can be protonated to form a positively charged ion ([M+H]⁺). While viable, this can sometimes lead to more complex in-source fragmentation or lower sensitivity compared to the highly stable carboxylate anion.
Workflow Overview
The logical flow from sample to result is crucial for a self-validating system. Each step is designed to remove interferences and ensure the integrity of the final data.
Caption: High-level workflow for LC-MS/MS analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point for quantitative analysis using a standard LC-MS/MS system, such as a triple quadrupole instrument.
Sample Preparation
The objective is to create a clean, particle-free solution compatible with the LC mobile phase, preventing contamination of the system.[7]
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. This solvent choice ensures full dissolution and miscibility with typical reverse-phase mobile phases.
-
Working Solutions: Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare calibration standards. A typical range for a standard curve might be 1 ng/mL to 1000 ng/mL.
-
Final Filtration: Before placing vials in the autosampler, filter all samples and standards through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates that could clog the LC column or tubing.
Liquid Chromatography (LC) Method
The goal of chromatography is to separate the analyte from matrix components to reduce ion suppression and ensure accurate quantification.[8]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase for moderately polar small molecules. The smaller particle size (1.8 µm) provides high resolution and sharp peaks. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to protonate silanols on the column, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good elution strength and low viscosity. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, return to 5% B and equilibrate for 2 min. | A gradient elution is necessary to ensure the analyte is eluted as a sharp peak while cleaning late-eluting contaminants from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | A small volume minimizes peak distortion while providing sufficient analyte for detection. |
Mass Spectrometry (MS) Method
These parameters are optimized for detecting the target molecule in negative ion mode.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Negative | As justified in Section 2.2, this mode targets the deprotonated carboxylic acid for maximum sensitivity. |
| Capillary Voltage | -3.5 kV | Optimizes the electrospray process for negative ion formation. |
| Source Temperature | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C | High flow and temperature are required to efficiently desolvate the ESI droplets, releasing ions into the gas phase. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For quantification, MRM provides superior sensitivity and selectivity by monitoring a specific precursor → product ion transition.[3] |
Fragmentation Analysis and Data Interpretation
Tandem MS (MS/MS) involves selecting the molecular ion (precursor) and fragmenting it via collision-induced dissociation (CID) to produce characteristic product ions. This provides structural confirmation and is the basis of MRM quantification.
Predicted Ions and MRM Transitions
Based on fundamental chemical principles, we can predict the key ions that will be observed. The loss of carbon dioxide from a deprotonated carboxylic acid is a classic and highly favorable fragmentation pathway.[9][10]
| Ion Mode | Precursor Ion (Q1) | Formula | Exact m/z | Major Product Ion (Q3) | Neutral Loss | Rationale for Fragmentation |
| Negative | [M-H]⁻ | [C₉H₇N₂O₃]⁻ | 191.0462 | [M-H-CO₂]⁻ | CO₂ (44.00 Da) | Primary Quantitative Transition: Highly stable and predictable loss of carbon dioxide from the carboxylate anion. |
| Negative | [M-H]⁻ | [C₉H₇N₂O₃]⁻ | 191.0462 | [M-H-CO₂-CH₃]⁻ | CO₂ + CH₃ (59.02 Da) | Confirmatory Transition: Subsequent loss of a methyl radical from the methoxy group after decarboxylation. |
| Positive | [M+H]⁺ | [C₉H₉N₂O₃]⁺ | 193.0608 | [M+H-H₂O]⁺ | H₂O (18.01 Da) | Potential loss of water from the protonated carboxylic acid. |
| Positive | [M+H]⁺ | [C₉H₉N₂O₃]⁺ | 193.0608 | [M+H-COOH]⁺ | COOH (45.01 Da) | Loss of the entire carboxylic acid radical. |
Proposed Fragmentation Pathway ([M-H]⁻)
The fragmentation of the deprotonated molecule is predicted to be a clean, two-step process initiated by the highly favorable decarboxylation.
Caption: Predicted fragmentation of [M-H]⁻ via CID.
Method Validation: Ensuring Trustworthiness
For drug development and quality control, an analytical method must be validated to prove it is fit for its intended purpose.[11][12] Key parameters to assess according to regulatory guidelines are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated (e.g., 8 non-zero standards) and assessed by its correlation coefficient (r²), which should be ≥ 0.99.[13]
-
Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision measures the random error between replicate measurements. They are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) against a calibration curve. Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification).[13]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, autosampler stability).
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific process when built upon a foundation of sound chemical principles. By leveraging Electrospray Ionization in negative mode, coupled with a well-designed reverse-phase LC method, one can achieve sensitive and reliable quantification. The predictable fragmentation pathway, dominated by the loss of carbon dioxide, provides a high-confidence transition for MRM-based assays. Adherence to rigorous validation protocols ensures that the data generated is trustworthy and suitable for the demanding requirements of pharmaceutical research and development.
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6-Methoxy-1H-indazole-3-carboxylic acid: A Core Scaffold for Kinase Inhibitor Discovery and Development
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of numerous therapeutic agents.[1] Derivatives of the indazole core are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and potent enzyme inhibitory properties.[1] Within this important class of molecules, 6-methoxy-1H-indazole-3-carboxylic acid stands out as a particularly valuable building block.[2] Its strategic substitution with a methoxy group at the 6-position and a carboxylic acid at the 3-position provides a versatile platform for synthesizing libraries of targeted therapeutics, especially in the realm of oncology. This guide provides a technical overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of next-generation kinase inhibitors.
Physicochemical Properties and Characterization
This compound is typically supplied as an off-white to beige solid. A comprehensive understanding of its physicochemical properties is essential for its effective use in synthesis and process development.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | 1H-Indazole-3-carboxylic acid (Parent) | Reference(s) |
| Molecular Formula | C₉H₈N₂O₃ | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 192.17 g/mol | 162.15 g/mol | [2] |
| Appearance | Off-white solid | Beige powder | [2] |
| Melting Point | Data not available in cited literature | 259-262 °C | [1] |
| Purity (Typical) | ≥97% (HPLC) | ≥97.0% (HPLC) | [2] |
| Storage | Store at 0-8 °C | Room Temperature | [2] |
Analytical Characterization
The structural integrity and purity of this compound are confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. In ¹H NMR (typically in DMSO-d₆), characteristic signals include the aromatic protons on the indazole ring, a singlet for the methoxy group, and broad signals for the N-H and carboxylic acid protons.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the indazole, and the C=O stretch of the carbonyl group.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A typical method would involve a reverse-phase C18 column with a mobile phase gradient of acetonitrile and a buffered aqueous solution.[5]
Synthesis and Manufacturing: A Strategic Approach
The most effective and widely applicable synthesis of 6-substituted-1H-indazole-3-carboxylic acids proceeds from the corresponding substituted indole. This strategy involves a two-step sequence: the nitrosation of the indole to form an intermediate aldehyde, followed by a selective oxidation to the desired carboxylic acid. This approach is favored due to the commercial availability of a wide range of indole starting materials and the robust nature of the chemical transformations.
Synthetic Workflow Overview
The conversion of 6-methoxyindole to this compound is a prime example of this efficient strategy. The reaction proceeds through a complex but well-documented mechanism involving nitrosation at the electron-rich C3 position of the indole, followed by a ring-opening and subsequent intramolecular cyclization to form the stable indazole ring system.[3][6]
Caption: Synthetic route for this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations and represent a robust methodology for laboratory-scale synthesis.[7][8]
Step 1: Synthesis of 6-Methoxy-1H-indazole-3-carboxaldehyde
-
Rationale: This procedure, based on the work of Chevalier et al., utilizes a "reverse addition" method where the indole solution is slowly added to the pre-formed nitrosating agent.[7] This technique is critical for minimizing the formation of dimeric side products, a common issue when reacting electron-rich indoles.[6] The slightly acidic conditions and controlled temperature (0 °C) ensure the formation of the desired 1H-indazole-3-carboxaldehyde intermediate in high yield.[7]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, prepare the nitrosating mixture by dissolving sodium nitrite (NaNO₂, 8.0 equiv.) in a 4:3 mixture of deionized water and DMF.
-
Cool the flask to 0 °C in an ice bath. Slowly add 2 N aqueous HCl (2.7 equiv.) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve 6-methoxyindole (1.0 equiv.) in DMF.
-
Using a syringe pump, add the 6-methoxyindole solution to the nitrosating mixture dropwise over a period of 2 hours, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield pure 6-methoxy-1H-indazole-3-carboxaldehyde. A yield of approximately 91% can be expected based on analogous methoxy-indoles.[7]
-
Step 2: Synthesis of this compound
-
Rationale: The Pinnick oxidation is the method of choice for converting the intermediate aldehyde to the carboxylic acid. This reaction uses sodium chlorite (NaClO₂) as the oxidant and 2-methyl-2-butene as a scavenger for the hypochlorite byproduct, which prevents unwanted side reactions. The buffered conditions (using NaH₂PO₄) ensure a stable pH, leading to a clean and high-yielding conversion.[8]
-
Procedure:
-
Dissolve the 6-methoxy-1H-indazole-3-carboxaldehyde (1.0 equiv.) from Step 1 in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.).
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 5.0 equiv.) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the aqueous layer with ethyl acetate to remove organic impurities.
-
Carefully acidify the remaining aqueous layer with 1 N HCl. The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield this compound.
-
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary value of this compound lies in its utility as a starting material for potent and selective kinase inhibitors.[9][10] The carboxylic acid serves as a synthetic handle for amide coupling reactions, allowing for the introduction of diverse chemical functionalities to explore the chemical space around a target kinase's active site.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cellular signaling pathways controlling cell growth, proliferation, and survival.[11] The indazole scaffold is particularly adept at targeting the ATP-binding pocket of many kinases. The N-H and nitrogen atoms of the indazole ring act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP.[9] By derivatizing the 3-position with various amides, researchers can extend the molecule into other regions of the active site, thereby achieving both high potency and selectivity for the target kinase over others in the kinome.
Caption: Competitive inhibition of a kinase by an indazole derivative.
Key Examples and Performance Data
While specific IC₅₀ data for derivatives of this compound is not prominently available in the cited literature, numerous studies on closely related indazole-3-carboxamides highlight the scaffold's potential. These studies provide a strong rationale for its use in inhibitor design programs.
Table 2: Bioactivity of Representative Indazole-3-Carboxamide Kinase Inhibitors
| Compound Class | Target Kinase | Key Derivative Example | IC₅₀ | Reference(s) |
| 1H-Indazole-3-carboxamides | p21-activated kinase 1 (PAK1) | Compound 30l | 9.8 nM | [12] |
| 5-Substituted-1H-indazole-3-carboxamides | Glycogen synthase kinase-3 (GSK-3) | 2,3-difluorophenyl derivative 51j | 18 nM | [9] |
| Indazole-based compounds | Mitogen-activated protein kinase 1 (MAPK1) | Indazole-sulfonamide analog 4 | -8.34 Kcal/mol (Binding Energy) | [11] |
These examples demonstrate that the 1H-indazole-3-carboxamide framework is capable of producing highly potent kinase inhibitors with nanomolar efficacy. The derivatization of the 6-methoxy scaffold provides a direct and logical path for developing novel intellectual property in this competitive field.
Protocol for Amide Derivative Synthesis
The conversion of the carboxylic acid to a diverse set of amides is the cornerstone of its application. Standard peptide coupling conditions are highly effective.
-
Rationale: This protocol uses HOBT (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, forming a highly reactive intermediate that is readily displaced by an amine nucleophile. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed during the reaction.[1]
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add HOBT (1.2 equiv.), EDC·HCl (1.2 equiv.), and TEA (3.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes to allow for the formation of the active ester.
-
Add the desired primary or secondary amine (1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting acid.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or 10% methanol in chloroform).[1]
-
Wash the combined organic layers with 10% NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final amide derivative by column chromatography or recrystallization.
-
Conclusion and Future Outlook
This compound is a high-value, versatile chemical intermediate with significant applications in drug discovery, particularly for the development of targeted kinase inhibitors. Its straightforward and scalable synthesis from commercially available materials, combined with its proven effectiveness as a core scaffold for potent bioactive molecules, ensures its continued relevance. Future research will likely focus on using this building block to create novel derivatives targeting a wider range of kinases implicated in various diseases, from cancer to inflammatory and neurological disorders. The robust synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the power of this privileged scaffold in their programs.
References
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Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]
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-
This compound. (n.d.). Chem-Impex. Available at: [Link]
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Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. Available at: [Link]
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Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC - NIH. Available at: [Link]
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
6-methyl-1h-indazole-3-carboxamide. (n.d.). MySkinRecipes. Available at: [Link]
-
Wang, L., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available at: [Link]
-
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). ACS Publications. Available at: [Link]
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Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]
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Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Semantic Scholar. Available at: [Link]
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6-Methoxy-1H-indazole-3-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Strategic Value of the Indazole Nucleus
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds across a range of therapeutic areas.[1] Its unique bicyclic aromatic structure, containing two adjacent nitrogen atoms, imparts a favorable combination of rigidity, hydrogen bonding capabilities, and metabolic stability. This makes it an ideal foundation for constructing molecules that can effectively interact with complex biological targets such as protein kinases, G-protein coupled receptors, and enzymes.[1][2]
Within this important class of heterocycles, 6-Methoxy-1H-indazole-3-carboxylic acid has emerged as a particularly valuable and versatile building block.[2] The strategic placement of the methoxy group at the 6-position and the carboxylic acid at the 3-position provides medicinal chemists with a powerful tool for molecular design. The carboxylic acid serves as a synthetic handle for diversification, most commonly through amide bond formation, while the methoxy group can influence solubility, metabolic stability, and target engagement through specific electronic and steric interactions. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of this compound in the drug discovery process, offering both foundational knowledge and practical, field-proven protocols.[2]
Core Attributes and Physicochemical Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and drug development. This compound is typically an off-white solid, and its key characteristics are summarized below.[2]
| Property | Value | Source |
| CAS Number | 518990-36-8 | [2] |
| Molecular Formula | C₉H₈N₂O₃ | [2] |
| Molecular Weight | 192.17 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity | ≥ 97% (by NMR) | [2] |
| Storage | Store at 0-8 °C | [2] |
Synthesis of the Core Scaffold
The preparation of indazole-3-carboxylic acids is a well-established area of synthetic chemistry. While various methods exist, a common and effective strategy involves the directed lithiation of a protected indazole precursor followed by carboxylation. The protection of the N-1 position is crucial to direct the metallation to the C-3 position, which is the most acidic carbon proton on the indazole ring.
The diagram below illustrates a representative synthetic pathway. The choice of the N-1 protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), is strategic; it is stable to the strongly basic conditions required for lithiation but can be removed under mild conditions later in the synthesis.[1]
Caption: General workflow for synthesizing this compound.
Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid
This protocol, adapted from established literature procedures for the parent indazole, outlines the key steps for synthesizing the carboxylic acid functionalized scaffold.[1] The same principles are directly applicable to the 6-methoxy analogue.
Materials:
-
N1-SEM protected 6-methoxy-1H-indazole
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Carbon Dioxide (CO₂) gas or dry ice
-
Ammonium chloride (NH₄Cl) solution
-
Tetrabutylammonium fluoride (TBAF, 1 M in THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Citric acid solution
-
Diethyl ether
Procedure:
-
Setup: Dissolve the N1-SEM protected 6-methoxy-1H-indazole in dry THF in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath. Add n-BuLi dropwise via a syringe. A distinct color change (e.g., to bright yellow) typically indicates the formation of the lithiated species. Stir the resulting solution at -70 °C for 30 minutes.[1]
-
Carboxylation: While maintaining a low temperature (re-cool to -40 °C), pass CO₂ gas through the reaction mixture for approximately 90 minutes. Alternatively, carefully add crushed dry ice in small portions.[1]
-
Quench and Deprotection: Remove the cooling bath and quench the reaction by adding a saturated aqueous solution of NH₄Cl. Remove the THF under reduced pressure. Partition the residue between diethyl ether and water. Neutralize the separated aqueous layer with a citric acid solution to precipitate the SEM-protected acid. Filter the solid and dissolve it in a mixture of DMF and THF. Add TBAF solution and reflux the mixture for 4 hours to cleave the SEM protecting group.[1]
-
Work-up and Isolation: After evaporation of the THF, basify the residue with a 10% NaHCO₃ solution and wash with diethyl ether to remove organic impurities. Acidify the aqueous layer with a citric acid solution to precipitate the final product. Filter the resulting solid, wash with water, and dry in a vacuum oven to afford pure this compound.[1]
Application as a Core Building Block in Medicinal Chemistry
The true power of this compound lies in its utility as a starting point for creating extensive libraries of compounds for biological screening. The carboxylic acid moiety is readily converted into an amide, which is one of the most common and important functional groups in pharmaceuticals.
Key Reaction: Amide Bond Formation
Amide coupling is the cornerstone reaction for this building block. Standard peptide coupling reagents provide a reliable and high-yielding route to a diverse range of N-substituted indazole-3-carboxamides. This reaction's efficiency is critical for the rapid generation of analogues in structure-activity relationship (SAR) studies.[1][3]
Sources
Methodological & Application
Application Note: Amide Bond Formation Using 6-Methoxy-1H-indazole-3-carboxylic acid with HATU Coupling Agent
Introduction: The Central Role of the Amide Bond in Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of blockbuster pharmaceuticals. Its remarkable stability, coupled with its ability to engage in hydrogen bonding, makes it a privileged scaffold for molecular recognition at biological targets. The synthesis of novel amide derivatives is therefore a critical activity in drug discovery and development.
This guide focuses on the efficient coupling of 6-Methoxy-1H-indazole-3-carboxylic acid , a versatile building block, using the powerful coupling agent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . The indazole moiety is a significant pharmacophore found in numerous therapeutic agents, valued for its ability to act as a bioisostere for other aromatic systems and for its diverse biological activities, including anti-inflammatory and anticancer properties.[1][2]
HATU has emerged as a premier coupling reagent due to its high efficiency, rapid reaction rates, low propensity for racemization, and efficacy even with sterically hindered substrates.[3][4] It belongs to the aminium/uronium salt class of reagents that generate highly reactive activated esters, ensuring high yields where other methods may fail.[5] This document provides a detailed exploration of the underlying mechanism, a robust experimental protocol, and practical insights for researchers employing this specific chemical transformation.
The HATU Coupling Mechanism: A Stepwise View of Carboxylic Acid Activation
The efficacy of HATU lies in its ability to convert a relatively unreactive carboxylic acid into a highly electrophilic OAt-active ester. This transformation is a multi-step process facilitated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).
The key mechanistic steps are as follows:
-
Deprotonation: The tertiary amine base (DIPEA) deprotonates the this compound to form a carboxylate anion. This is a crucial first step, as the carboxylate is the active nucleophile that initiates the process.[3][5][6]
-
Initial Attack: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent. This forms an unstable O-acyl(tetramethyl)isouronium salt intermediate.[5][6]
-
Active Ester Formation: The HOAt (1-hydroxy-7-azabenzotriazole) anion, displaced in the previous step, rapidly attacks the isouronium salt. This step is highly efficient and results in the formation of the desired OAt-active ester, releasing tetramethylurea as a byproduct.[5][6]
-
Amide Formation: The target amine, acting as a nucleophile, attacks the carbonyl carbon of the highly reactive OAt-ester. This forms the tetrahedral intermediate which then collapses to yield the final, stable amide bond and regenerates HOAt.[3][5][6]
A significant advantage of HATU is the "anchimeric assistance" provided by the pyridine nitrogen atom within the HOAt leaving group, which is believed to stabilize the transition state and accelerate the rate of amidation.
Caption: Figure 1: HATU Coupling Mechanism
Experimental Protocol: Synthesis of Amide Derivatives
This protocol outlines a general procedure for the HATU-mediated coupling of this compound with a representative primary or secondary amine.
Safety Precautions:
-
HATU can be an irritant and a sensitizer.[3]
-
The byproduct HOAt is potentially explosive, particularly on a large scale, and should be handled with care.[3]
-
DIPEA and DMF are irritants. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.[7]
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) or 10% Citric Acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Recommended Stoichiometry and Reagent Data
The following table provides a typical stoichiometric ratio for the coupling reaction. Adjustments may be necessary based on the specific amine used.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Carboxylic acid substrate |
| Amine (R-NH₂) | 1.1–1.2 | Nucleophile |
| HATU | 1.1–1.2 | Coupling agent |
| DIPEA | 2.0–3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Anhydrous polar aprotic solvent |
Step-by-Step Procedure
A. Reaction Setup & Pre-activation (Critical Step)
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the acid (concentration typically 0.1–0.5 M).
-
Add DIPEA (2.0–3.0 eq) to the solution and stir for 2-3 minutes.
-
Add HATU (1.1–1.2 eq) in one portion to the stirred solution.
-
Allow the reaction to stir at room temperature for 15–30 minutes. This "pre-activation" step is crucial as it allows for the complete formation of the OAt-active ester prior to the introduction of the amine, which often leads to a cleaner reaction and higher yield.[8]
B. Amide Formation
-
In a separate vial, dissolve the amine (1.1–1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1–4 hours).
C. Work-up and Extraction
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with:
-
1M HCl or 10% citric acid (to remove excess DIPEA)
-
Saturated aq. NaHCO₃ (to remove unreacted acid and HOAt)
-
Brine (to reduce the amount of water in the organic layer)
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
D. Purification
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Caption: Figure 2: Experimental Workflow
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of moisture in reagents or solvent.[7]2. Incomplete activation of the carboxylic acid.3. Sterically hindered or poorly nucleophilic amine.[8]4. Degradation of HATU reagent. | 1. Ensure all glassware is dry and use high-quality anhydrous solvents.2. Increase pre-activation time to 30-45 minutes.3. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.4. Use a fresh bottle of HATU. |
| Multiple Byproducts / Messy Reaction | 1. Guanidinylation of the amine by HATU. This can occur if the amine is present before the active ester is fully formed.[4][8][9]2. Use of excess HATU, which can react with other nucleophiles.[9]3. The amine is reacting with the solvent (DMF) at elevated temperatures. | 1. Strictly follow the pre-activation protocol. Add the amine only after the acid and HATU have been pre-mixed.2. Use a stoichiometry of 1.1 equivalents of HATU. Avoid large excesses.3. Avoid high reaction temperatures if possible. Consider switching to a different solvent like Dichloromethane (DCM) or Acetonitrile (MeCN). |
| Difficulty in Purification | 1. Tetramethylurea byproduct is co-eluting with the product.2. Unreacted starting materials remain. | 1. Tetramethylurea is water-soluble. Perform the aqueous work-up washes thoroughly. Multiple washes with dilute acid and water are effective.2. Adjust stoichiometry to use a slight excess of the less expensive reagent. Ensure reaction has gone to completion via TLC/LC-MS before work-up. |
Conclusion
The combination of this compound with the HATU coupling agent represents a robust and highly reliable method for the synthesis of novel indazole-based amides. By understanding the underlying mechanism and adhering to a carefully staged protocol—particularly the pre-activation of the carboxylic acid—researchers can consistently achieve high yields of pure product. This methodology is well-suited for applications in medicinal chemistry, from library synthesis to the scale-up of lead candidates, empowering the development of next-generation therapeutics.
References
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HATU. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube. Retrieved from [Link]
-
Hatu reaction. (2023, June 13). Reddit. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51352-51357. Retrieved from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14). ResearchGate. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols: 6-Methoxy-1H-indazole-3-carboxylic acid in Cancer Research
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole ring system is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." This is due to its ability to form key interactions with a multitude of biological targets, leading to a wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-tumor effects[1][2]. In the landscape of cancer research, indazole derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer[2][3]. These derivatives are being investigated for the targeted treatment of various cancers, including lung, breast, colon, and prostate cancers[2][4].
6-Methoxy-1H-indazole-3-carboxylic acid serves as a crucial and versatile building block in the synthesis of these therapeutically relevant indazole-based molecules[5]. Its specific chemical structure, featuring a methoxy group at the 6-position and a carboxylic acid at the 3-position, provides strategic points for chemical modification, allowing for the systematic development of derivatives with optimized potency, selectivity, and pharmacokinetic properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound as a foundational scaffold for discovering novel kinase inhibitors in cancer research.
Physicochemical Properties and Handling
Proper handling and storage of this compound are paramount for maintaining its integrity and ensuring reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Purity | ≥ 97% | [5] |
| Storage | Store at 0-8 °C | [5] |
| Solubility | Soluble in organic solvents like DMF and DMSO. | General Chemical Knowledge |
Protocol 1: Preparation of Stock Solutions
Causality: A high-concentration, accurately prepared stock solution in an appropriate solvent is critical for precise dosing in cellular and biochemical assays. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for organic molecules and compatibility with most biological assays at low final concentrations (<0.5%).
-
Aseptic Technique : Work in a laminar flow hood to maintain sterility for cell-based assays.
-
Weighing : Accurately weigh a precise amount of this compound powder.
-
Solubilization : Add the appropriate volume of sterile, anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10-50 mM).
-
Dissolution : Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.
-
Aliquoting & Storage : Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability[6].
Application as a Synthetic Intermediate for Kinase Inhibitors
The primary application of this compound in cancer research is as a key intermediate for the synthesis of more complex and potent anti-cancer agents, particularly kinase inhibitors[5]. The carboxylic acid group at the 3-position is an ideal handle for amide coupling reactions, allowing for the introduction of diverse chemical moieties to explore the chemical space around a target kinase's ATP-binding site[1][4].
Derivatives of the indazole scaffold have been shown to inhibit a wide array of kinases implicated in cancer progression.
| Target Kinase Family | Specific Examples | Role in Cancer | Reference |
| p21-Activated Kinases | PAK1, PAK4 | Cell motility, invasion, proliferation | [4] |
| Receptor Tyrosine Kinases | FGFR, EGFR, c-Met, FLT3 | Proliferation, survival, angiogenesis | [2][7][8] |
| Cell Cycle Kinases | Aurora A, PLK4, CDK2 | Mitotic progression, cell division | [2][7] |
| Signaling Pathway Kinases | GSK-3β, MAPK1 | Signal transduction, gene expression | [2][9] |
The general synthetic strategy involves coupling this compound with various amines to generate a library of 1H-indazole-3-carboxamides[1][10]. This approach allows for the systematic modification of the "R" group to optimize interactions with the target kinase.
Caption: Synthetic and screening workflow using the indazole scaffold.
Mechanism of Action: Targeting Dysregulated Kinase Signaling
Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascade that promotes cancer cell proliferation, survival, and metastasis.
For example, derivatives targeting the PAK1 (p21-activated kinase 1) pathway can suppress cancer cell migration and invasion[4]. PAK1 is a key regulator of the cytoskeleton, and its inhibition can prevent the cellular changes necessary for metastasis.
Caption: Inhibition of the PAK1 signaling pathway by an indazole derivative.
Experimental Protocols for Derivative Evaluation
The following protocols are exemplary workflows for evaluating the anti-cancer properties of novel compounds synthesized from this compound.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
Causality: This initial screen determines the cytotoxic or cytostatic effect of a compound on cancer cells. The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Cell Seeding : Plate cancer cells (e.g., MDA-MB-231 breast cancer cells for PAK1 inhibitor screening[4]) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the synthesized indazole derivatives in culture medium. Replace the old medium with the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Reagent Addition : Add MTT or MTS reagent to each well and incubate for 1-4 hours. The reagent is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product.
-
Data Acquisition : Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 3: In Vitro Kinase Inhibition Assay
Causality: To confirm that the compound's cellular effect is due to the inhibition of the intended target kinase, a direct biochemical assay is essential. This assay measures the compound's ability to block the phosphorylation of a substrate by the purified kinase enzyme.
-
Reaction Setup : In a 96- or 384-well plate, combine the purified recombinant target kinase (e.g., PAK1, EGFR), a specific peptide substrate, and ATP.
-
Inhibitor Addition : Add the synthesized indazole derivatives at various concentrations to the reaction wells. Include a "no inhibitor" control and a "no enzyme" background control.
-
Reaction Initiation & Incubation : Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Luminescent Assays (e.g., Kinase-Glo®) : Measures the amount of ATP remaining after the reaction. Lower luminescence indicates higher kinase activity.
-
Fluorescence/FRET Assays : Use fluorescently labeled substrates that change emission properties upon phosphorylation.
-
ELISA-based Assays : Use a phosphorylation-specific antibody to detect the product.
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data to determine the IC₅₀ value.
Protocol 4: Cancer Cell Migration/Invasion Assay (Transwell Assay)
Causality: This assay assesses the functional impact of the compound on metastasis-related processes. It measures the ability of cancer cells to move through a porous membrane, simulating migration. For invasion, the membrane is coated with a basement membrane extract (e.g., Matrigel™).
-
Chamber Setup : Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. For invasion assays, first coat the top of the insert membrane with Matrigel™.
-
Cell Seeding : Resuspend cancer cells in serum-free medium containing the test compound or vehicle control. Add this cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant : Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation : Incubate the plate for 12-48 hours, allowing the cells to migrate/invade through the membrane towards the chemoattractant.
-
Cell Staining & Counting : Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane with a stain like crystal violet.
-
Quantification : Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields for each membrane. Compare the results from compound-treated wells to the vehicle control.
Conclusion
This compound is a high-value scaffold for the synthesis of novel anti-cancer therapeutics. While not typically used as a direct therapeutic agent, its chemical tractability makes it an ideal starting point for generating libraries of indazole derivatives. By targeting key oncogenic kinases, these derivatives have shown significant promise in inhibiting cancer cell proliferation, survival, and invasion. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating the next generation of indazole-based cancer drugs, starting from this versatile chemical building block.
References
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, et al. (2021). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. Available at: [Link]
-
Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. Available at: [Link]
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El-Adl, K., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]
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Chevalier, A., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Axelsson, H., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Available at: [Link]
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Wang, Z., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]
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Chevalier, A., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]
-
eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD. Available at: [Link]
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The Strategic Role of 6-Methoxy-1H-indazole-3-carboxylic Acid in the Synthesis of Potent 5-HT3 Receptor Antagonists
Introduction: Targeting Emesis and GI Disorders with Precision
The 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, plays a pivotal role in the emetic reflex and gastrointestinal motility.[1] Its activation by serotonin (5-HT), released by enterochromaffin cells in the gut in response to various stimuli like chemotherapeutic agents, triggers vagal afferent pathways that culminate in nausea and vomiting.[2] Consequently, antagonists of the 5-HT3 receptor have revolutionized the management of chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and irritable bowel syndrome (IBS).[1][3]
The indazole scaffold has emerged as a privileged structure in the design of potent and selective 5-HT3 receptor antagonists, with granisetron being a prominent clinical example.[2][4] This application note delves into the specific utility of a key intermediate, 6-methoxy-1H-indazole-3-carboxylic acid , in the synthesis of this important class of therapeutic agents. We will explore its chemical properties, its incorporation into antagonist structures, and provide a detailed protocol for its use in synthetic workflows, offering researchers and drug development professionals a comprehensive guide to leveraging this versatile building block.
Physicochemical Profile of the Core Scaffold: this compound
This compound is a crucial starting material for the synthesis of various bioactive molecules, including potential 5-HT3 receptor antagonists.[5] Its unique structure provides a foundation for developing novel therapeutic agents.[5] The methoxy group at the 6-position can influence the electronic properties of the indazole ring system and potentially impact receptor binding affinity and pharmacokinetic properties of the final antagonist.
| Property | Value | Source |
| CAS Number | 518990-36-8 | [5] |
| Molecular Formula | C₉H₈N₂O₃ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Purity | ≥ 97% (NMR) | [5] |
| Storage Conditions | Store at 0-8 °C | [5] |
| pKa (Predicted for Indazole) | 13.86 (deprotonation of N-H) | [6] |
The Mechanism of 5-HT3 Receptor Antagonism
The antiemetic effect of 5-HT3 receptor antagonists is achieved by blocking the action of serotonin at these receptors in two key locations: peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1] By inhibiting serotonin binding, these antagonists effectively suppress the vomiting reflex.[1]
Synthetic Strategy: Amide Bond Formation
The synthesis of indazole-3-carboxamide-based 5-HT3 antagonists predominantly involves the coupling of the indazole-3-carboxylic acid core with a suitable amine moiety, often a bicyclic amine like a tropane or granatane derivative. This amide bond formation is a critical step and is typically facilitated by standard peptide coupling reagents.
A common and effective method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt), in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[7] The carboxylic acid is first activated by EDC and HOBt to form a highly reactive intermediate, which then readily reacts with the amine to form the desired amide product.
Detailed Experimental Protocol: Synthesis of a Representative N-(Azabicycloalkyl)-6-methoxy-1H-indazole-3-carboxamide
This protocol is adapted from established procedures for the synthesis of indazole-3-carboxamides and is provided as a representative example.[7] Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Appropriate bicyclic amine (e.g., endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC.HCl (1.2 eq), and triethylamine (3.0 eq).
-
Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the bicyclic amine (1.0 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(azabicycloalkyl)-6-methoxy-1H-indazole-3-carboxamide.
Structure-Activity Relationship (SAR) Insights
The development of potent 5-HT3 receptor antagonists has been guided by extensive SAR studies. Key pharmacophoric features include an aromatic/heteroaromatic ring system, a carbonyl group (or bioisostere), and a basic nitrogen atom, typically within a constrained azabicyclic system.[8]
The substitution pattern on the indazole ring plays a crucial role in modulating the affinity and selectivity of these antagonists. While a systematic study specifically detailing the effect of a 6-methoxy group is not extensively published, general principles from related indazole and indole-based antagonists can be inferred.
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the electron density of the indazole ring system. This may affect the strength of the interaction between the aromatic ring and residues in the 5-HT3 receptor binding pocket, such as arginine 92, which is thought to interact directly with the indazole ring of granisetron.[9]
-
Steric and Lipophilic Properties: The size and lipophilicity of the substituent at the 6-position can impact how the molecule fits into the binding site. A methoxy group is relatively small and can contribute to a favorable balance of hydrophilic and lipophilic properties, potentially enhancing membrane permeability and oral bioavailability.
-
Hydrogen Bonding: While the methoxy group itself is not a strong hydrogen bond donor, its oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions within the receptor pocket.
The optimal substitution on the indazole ring is a delicate balance of electronic, steric, and hydrophobic factors that contribute to high-affinity binding to the 5-HT3 receptor.
Conclusion and Future Directions
This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox for the design and synthesis of novel 5-HT3 receptor antagonists. The straightforward and high-yielding amide coupling protocols allow for the rapid generation of diverse libraries of compounds for biological screening. Future research in this area could focus on a more detailed exploration of the SAR of various substituents on the indazole ring, including the 6-methoxy group, to further refine the potency, selectivity, and pharmacokinetic profiles of this important class of therapeutic agents. The continued development of antagonists with improved properties, such as longer duration of action or enhanced efficacy against delayed CINV, remains a key objective in the field.
References
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
UPMC Hillman Cancer Center. (n.d.). 5HT3 Antagonists (Aloxi® Zofran® Anzemet®). Retrieved from [Link]
- Smith, C. (n.d.). 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
-
Wikipedia. (n.d.). 5-HT3 antagonist. Retrieved from [Link]
- Snyder, H. R., et al. (1952). The Synthesis of Indazole-3-carboxylic Acid. Journal of the American Chemical Society, 74(8), 2009–2012.
- Ferrari, M., et al. (1989). An improved synthesis of indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.
- Macor, J. E., et al. (1992). Novel 5-HT3 antagonists. Indole oxadiazoles. Journal of Medicinal Chemistry, 35(20), 3625-3632.
- Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.
- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527-540.
- Robertson, D. W., & Fuller, R. W. (1988). Chapter 6. Central Serotonin Receptors: Opportunities for Drug Discovery. In Annual Reports in Medicinal Chemistry (Vol. 23, pp. 49-58). Academic Press.
Sources
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. hillman.upmc.com [hillman.upmc.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel 5-HT3 antagonists. Indole oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Quantitative Analysis of 6-Methoxy-1H-indazole-3-carboxylic acid by Reverse-Phase Chromatography
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed, validated protocols for the quantitative analysis of 6-Methoxy-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for accurate quantification in process chemistry, quality control, and stability studies, we present two robust chromatographic methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and studies in complex matrices. The causality behind experimental choices is elucidated, and all protocols are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction and Analytical Rationale
This compound is a pivotal building block in medicinal chemistry. Its accurate quantification is paramount to ensure reaction yield, purity of active pharmaceutical ingredients (APIs), and compliance with regulatory standards. The presence of a carboxylic acid moiety and a chromophoric indazole ring makes this molecule particularly well-suited for analysis by reverse-phase HPLC with UV detection. For applications requiring higher sensitivity, such as metabolite identification or quantification in biological fluids, LC-MS/MS provides unparalleled specificity and lower detection limits.[5]
The choice between these methods depends on the specific analytical objective, a decision process outlined below.
Method Selection Rationale
Caption: Decision tree for selecting the appropriate analytical method.
Primary Method: Reverse-Phase HPLC with UV Detection
This method is designed for robust, routine quantification and is the workhorse for quality control (QC) laboratories.
Principle of the Method
Reverse-phase chromatography separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, is retained on a nonpolar stationary phase (C18). It is eluted using a polar mobile phase. The inclusion of an acidic buffer in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group (-COOH), ensuring a consistent retention time and sharp peak shape. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax), which is characteristic of the indazole chromophore.[6]
HPLC Method Parameters and Materials
| Parameter | Specification | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard for QC labs. PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for this class of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase (pH ~2.7) to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 70% A / 30% B (Isocratic) | An isocratic method is simpler and more robust for routine QC. Adjust ratio if co-eluting impurities are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection λ | ~285 nm (Determine λmax experimentally) | Indazole derivatives typically show strong absorbance in this region.[6] |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures analyte solubility and compatibility with the mobile phase. |
Step-by-Step Protocol: HPLC-UV
1. Reagent and Standard Preparation: a. Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B (Acetonitrile). Filter and degas both phases. b. Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. c. Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
2. Sample Preparation: a. Accurately weigh a sample containing an expected 10 mg of the analyte into a 100 mL volumetric flask. b. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. c. Allow the solution to cool to room temperature, then dilute to volume with diluent. This yields a theoretical concentration of 100 µg/mL. d. Further dilute this solution as needed to fall within the calibration range (e.g., a 1:4 dilution to achieve 25 µg/mL). e. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Analysis: a. Set up the HPLC system with the parameters listed in the table above. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Perform a blank injection (diluent) to ensure no system contamination. d. Inject the calibration standards in ascending order of concentration. e. Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards.
4. Data Analysis: a. Integrate the peak area of the analyte in all chromatograms. b. Generate a linear regression curve by plotting the peak area of the calibration standards versus their known concentrations. c. Determine the concentration of the analyte in the sample solution using the calibration curve equation (y = mx + c). d. Calculate the final concentration in the original sample, accounting for all dilutions.
Method Validation Summary (as per ICH Q2(R2))[3][8]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Specificity | No interference from blank or placebo at the analyte's retention time. |
Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for bioanalysis, impurity profiling, or any application requiring high sensitivity and specificity.
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized, typically using electrospray ionization (ESI). The carboxylic acid group makes the molecule amenable to negative ion mode ESI, forming the deprotonated molecule [M-H]⁻. In the mass spectrometer, this precursor ion is selected (Q1), fragmented via collision-induced dissociation (CID) in Q2, and a specific product ion is monitored in Q3. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[5][7]
LC-MS/MS Method Parameters and Materials
Liquid Chromatography | Parameter | Specification | | :--- | :--- | | Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer | | Column | C18, 50 mm x 2.1 mm, 1.8 µm | Shorter column and smaller particles are suitable for the faster analysis times typical of LC-MS. | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | 5% B to 95% B over 5 minutes | A gradient is often used in LC-MS to elute a wider range of compounds and clean the column. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | Column Temp. | 40 °C | | Injection Vol. | 5 µL |
Mass Spectrometry | Parameter | Specification | Rationale | | :--- | :--- | :--- | | Ionization Mode | ESI, Negative | Carboxylic acids readily lose a proton to form a negative ion.[5] | | MRM Transition | m/z 191.0 → m/z 147.0 (Proposed) | Precursor [M-H]⁻ → Product [M-H-CO₂]⁻. This neutral loss of 44 Da (CO₂) is a classic fragmentation for carboxylic acids. | | Capillary Voltage | -3.5 kV | Optimized to achieve stable and efficient ion generation. | | Source Temp. | 150 °C | | Desolvation Temp. | 400 °C | These temperatures must be optimized to ensure efficient desolvation without thermal degradation. |
Step-by-Step Protocol: LC-MS/MS
The protocol for standard and sample preparation is similar to the HPLC-UV method, but concentrations are typically much lower (e.g., in the ng/mL range). Sample preparation for complex matrices like plasma will require additional steps like protein precipitation or solid-phase extraction (SPE).
1. Sample Preparation (Protein Precipitation Example): a. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean vial and inject.
2. LC-MS/MS Analysis: a. Set up and equilibrate the LC-MS/MS system. b. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize MS parameters (voltages, gas flows) and confirm the MRM transition. c. Inject a series of calibration standards and samples for analysis.
3. Data Analysis: a. Integrate the peak areas for the analyte and internal standard MRM transitions. b. Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area). c. Generate a calibration curve by plotting the Peak Area Ratio vs. concentration. d. Quantify the analyte in samples using this curve.
General Workflow Visualization
The following diagram illustrates the universal workflow from sample receipt to final data reporting for either method.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indazole-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of indazole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. As a key structural motif in numerous pharmacologically active compounds, the efficient and clean synthesis of indazole-3-carboxylic acid is of paramount importance.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges and side reactions encountered during its synthesis. Here, we will dissect the causality behind these issues and offer robust, validated troubleshooting strategies in a direct question-and-answer format.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to 1H-indazole-3-carboxylic acid?
-
My reaction mixture turns dark and forms tar-like substances during diazotization. What is happening and how can I prevent it?
-
My final product is a different color than expected and shows extra peaks in the NMR. What are the likely impurities?
-
I'm experiencing low yields. What are the critical parameters to control?
-
Can the product decarboxylate during the synthesis or workup?
-
-
Troubleshooting Guide: Side Reactions & Solutions
-
Problem 1: Formation of Phenolic Impurities
-
Question: My mass spectrometry data shows a peak corresponding to a hydroxylated byproduct. What is this and why did it form?
-
Answer & Mitigation Strategy
-
-
Problem 2: Incomplete Cyclization and Presence of Hydrazine Intermediate
-
Question: I've isolated my product, but TLC and NMR suggest the presence of the 2-hydrazinophenylglyoxylic acid intermediate. How can I drive the cyclization to completion?
-
Answer & Protocol Adjustment
-
-
Problem 3: Formation of N-Alkylation Isomers (in derivative synthesis)
-
Question: When I try to methylate my indazole-3-carboxylic acid, I get a mixture of N1 and N2 isomers. How can I control the regioselectivity?
-
Answer & Mechanistic Explanation
-
-
-
Validated Experimental Protocols
-
Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin
-
Protocol 2: Purification of 1H-Indazole-3-Carboxylic Acid by Recrystallization
-
-
References
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 1H-indazole-3-carboxylic acid?
There are several established methods, each with its own advantages and challenges. The most frequently cited routes in academic and patent literature include:
-
From Isatin: This is a classical and widely used multi-step synthesis. It involves the alkaline hydrolysis of isatin to form the sodium salt of 2-aminophenylglyoxylic acid, followed by diazotization of the amino group, reduction of the resulting diazonium salt to a hydrazine, and subsequent acid-catalyzed intramolecular cyclization to form the indazole ring.[1][2]
-
From o-Nitroacetophenone Derivatives: This route involves the reduction of the nitro group and N-acetylation, followed by cyclization using a nitrite source.[1]
-
From Phenylhydrazine: This approach can involve multiple steps to build the necessary functionality for cyclization.[2][3]
-
From o-Aminophenylacetic Acid Derivatives: A more modern approach involves the direct diazotization and cyclization of o-aminophenylacetic acid esters or amides.[1]
This guide will primarily focus on troubleshooting the common and often challenging route starting from isatin.
My reaction mixture turns dark and forms tar-like substances during diazotization. What is happening and how can I prevent it?
This is a very common issue in diazotization reactions. The dark coloration and tar formation are usually due to the decomposition of the diazonium salt and subsequent side reactions of the highly reactive intermediates.
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] When the temperature of the reaction mixture rises above the optimal range (typically 0-5 °C), the diazonium group (-N₂⁺) can be lost as nitrogen gas, generating a highly reactive aryl cation. This cation can then react non-selectively with various nucleophiles in the medium, including water, leading to phenolic impurities and complex polymeric materials (tars).
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for a period afterward. Use an ice-salt bath for more efficient cooling.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of your amine. This prevents localized "hot spots" where the temperature can spike.
-
Efficient Stirring: Ensure the reaction mixture is vigorously stirred to maintain a homogenous temperature and concentration of reagents.
My final product is a different color than expected and shows extra peaks in the NMR. What are the likely impurities?
The expected product, 1H-indazole-3-carboxylic acid, is typically an off-white to pale yellow solid.[5] Significant deviation from this, such as a tan, brown, or orange color, indicates the presence of impurities. The most common culprits originating from the isatin route are:
-
Unreacted Intermediates: Incomplete hydrolysis of isatin, incomplete diazotization, or incomplete cyclization can leave starting materials or intermediates in your final product. The most likely is the 2-hydrazinophenylglyoxylic acid, the immediate precursor to the indazole.
-
Phenolic Byproducts: As mentioned above, decomposition of the diazonium salt intermediate can lead to the formation of 2-hydroxy-phenylglyoxylic acid, which may undergo further reactions. These phenolic compounds are often colored and can be difficult to remove.
-
Azo Compounds: Under certain conditions, the diazonium salt can couple with other electron-rich aromatic species in the reaction mixture to form colored azo dyes, although this is less common in intramolecular cyclization precursors.
I'm experiencing low yields. What are the critical parameters to control?
Low yields in this multi-step synthesis can be attributed to several factors. The diazotization and reduction steps are particularly sensitive.
-
Diazotization Temperature: As discussed, allowing the temperature to rise above 5 °C will lead to decomposition of the diazonium salt, which is a primary cause of yield loss.[4]
-
pH Control: The pH of the reaction medium is crucial for both the stability of the diazonium salt and the subsequent cyclization. The final cyclization step is typically acid-catalyzed. Insufficiently acidic conditions can lead to incomplete reaction.[2]
-
Reducing Agent Stoichiometry: In the reduction of the diazonium salt to the hydrazine, the amount and type of reducing agent (e.g., stannous chloride or sodium sulfite) are critical. An insufficient amount will lead to incomplete reduction, while an excess might cause over-reduction or other side reactions.
-
Workup and Isolation: The product is an acid and its solubility is pH-dependent. Ensure you are acidifying the solution sufficiently during workup to precipitate the product fully. Washing with cold water can help minimize loss, as the product has some solubility in hot water.
Can the product decarboxylate during the synthesis or workup?
Yes, decarboxylation (loss of CO₂) to form 1H-indazole is a potential side reaction, particularly under harsh thermal or acidic conditions. While 1H-indazole-3-carboxylic acid is relatively stable, prolonged heating at high temperatures, especially in a strong acidic medium, can promote the loss of the carboxylic acid group.
Mitigation:
-
Avoid excessive heating during the final cyclization and workup steps.
-
If purification by recrystallization is necessary, avoid prolonged boiling in the solvent.
-
Use moderate acidic conditions for the cyclization step.
Troubleshooting Guide: Side Reactions & Solutions
Problem 1: Formation of Phenolic Impurities
-
Question: My mass spectrometry data shows a peak with a mass corresponding to the desired product +1 Da (after protonation), but also a significant peak at M+17 Da, suggesting the incorporation of an oxygen atom and loss of a nitrogen atom. What is this and why did it form?
-
Answer & Mitigation Strategy: You are likely observing the formation of a phenolic byproduct, such as 2-hydroxy-phenylglyoxylic acid or a cyclized derivative. This occurs when the diazonium salt intermediate reacts with water instead of being reduced and cyclizing.
Mechanistic Insight: The diazotization of 2-aminophenylglyoxylic acid forms an aryl diazonium salt. This intermediate is highly electrophilic. The N₂⁺ group is an excellent leaving group (it departs as neutral and highly stable N₂ gas). If the reaction temperature is not strictly controlled and rises above 5 °C, the C-N bond can cleave, generating a highly unstable aryl cation. This cation is immediately trapped by the most abundant nucleophile present, which is typically water, leading to the formation of a hydroxyl group on the aromatic ring.[6]
Figure 1: Competing pathways of the aryl diazonium salt intermediate. Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a strict 0-5 °C range during and after NaNO₂ addition. | Minimizes the rate of diazonium salt decomposition, which is highly temperature-dependent.[4] |
| Addition Rate | Add the aqueous NaNO₂ solution slowly, subsurface if possible. | Prevents localized temperature spikes and ensures rapid mixing. |
| Monitoring | Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature. | The reaction is exothermic, and the internal temperature can be higher than the cooling bath. |
| Purity of Amine | Ensure the starting 2-aminophenylglyoxylic acid is pure. | Impurities can sometimes catalyze the decomposition of diazonium salts. |
Problem 2: Incomplete Cyclization and Presence of Hydrazine Intermediate
-
Question: I've isolated my product, but TLC shows a baseline spot, and the ¹H NMR has broad peaks that don't correspond to the indazole product. I suspect the 2-hydrazinophenylglyoxylic acid intermediate is present. How can I drive the cyclization to completion?
-
Answer & Protocol Adjustment: This is a common issue indicating that the final acid-catalyzed cyclization step is incomplete. The hydrazine intermediate is often more polar than the final indazole product, leading to the baseline spot on TLC.
Mechanistic Insight: The cyclization is an intramolecular nucleophilic attack of the hydrazine nitrogen onto the ketone carbonyl, followed by dehydration to form the aromatic pyrazole ring of the indazole. This reaction requires an acidic catalyst to protonate the carbonyl oxygen, making the carbon more electrophilic and activating it for the attack by the weakly nucleophilic hydrazine.
Figure 2: Acid-catalyzed cyclization to form the indazole ring. Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Acidity | Ensure sufficient acid (e.g., HCl or H₂SO₄) is present in the final cyclization step. | The reaction is acid-catalyzed. If the pH is too high after the reduction step, the cyclization will be slow or incomplete. |
| Reaction Time/Temp | After the reduction is complete, gently warm the reaction mixture (e.g., to 40-50 °C) for a period (e.g., 1-2 hours) to promote cyclization. | Increasing the temperature provides the necessary activation energy for the cyclization and dehydration steps. |
| Re-treatment | If the intermediate is isolated with the product, it can be redissolved in an acidic solution (e.g., aqueous HCl or acetic acid) and heated to drive the cyclization to completion. | This post-isolation treatment can often convert the remaining intermediate to the desired product, improving the overall yield. |
Problem 3: Formation of N-Alkylation Isomers (in derivative synthesis)
-
Question: When I try to methylate my indazole-3-carboxylic acid using a base and methyl iodide, I get a mixture of N1 and N2 isomers. How can I control the regioselectivity?
-
Answer & Mechanistic Explanation: This is a classic problem in indazole chemistry. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position. The ratio of the products depends on the reaction conditions, including the base, solvent, and alkylating agent.
Mechanistic Insight: Deprotonation of the N-H proton of the indazole ring with a base generates an indazolide anion. This anion has electron density distributed across both nitrogen atoms.
-
N1-Alkylation: Generally favored under thermodynamic control and with harder electrophiles. The N1 position is sterically less hindered.
-
N2-Alkylation: Often favored under kinetic control, particularly with softer electrophiles. The N2 atom is typically considered more electron-rich.
A process described in patent literature for selectively producing 1-methylindazole-3-carboxylic acid (1-MICA) involves using an alkali metal alkoxide in a polar solvent.[3] However, this can still result in a mixture of isomers. An improved process uses an alkaline earth metal oxide or alkoxide, which is claimed to provide higher selectivity for the N1 position.[3]
Troubleshooting and Prevention:
-
| Condition | To Favor N1-Alkylation | To Favor N2-Alkylation | Rationale |
| Base | Stronger, bulkier bases (e.g., NaH, K₂CO₃) | Weaker bases | Strong bases fully deprotonate the indazole, allowing for thermodynamic control. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Nonpolar (e.g., Toluene, THF) | Polar solvents can stabilize the transition state leading to the more stable N1 product. |
| Counter-ion | K⁺ is often preferred over Na⁺ | - | The nature of the cation can influence the site of alkylation. |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures favor the thermodynamically more stable N1 product. |
Validated Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin
This protocol is a synthesis of established procedures and incorporates best practices to minimize side reactions.[1][2]
Step 1: Ring Opening of Isatin
-
In a round-bottom flask, dissolve isatin (1.0 eq) in 10% aqueous sodium hydroxide solution (approx. 4.0 eq NaOH).
-
Heat the mixture to 50-60 °C with stirring until a clear, dark red solution is obtained (approx. 30-60 minutes).
-
Cool the solution to room temperature. This solution contains the sodium salt of 2-aminophenylglyoxylic acid and is used directly in the next step.
Step 2: Diazotization
-
Transfer the solution from Step 1 to a larger beaker or flask equipped with a magnetic stirrer and an external ice-salt bath.
-
Cool the solution to 0 °C.
-
Slowly add concentrated hydrochloric acid (approx. 8.0 eq) dropwise, keeping the internal temperature below 5 °C. The solution will turn into a thick yellow slurry.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold slurry over 30-45 minutes, ensuring the temperature never exceeds 5 °C .
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The mixture contains the aryl diazonium salt.
Step 3: Reduction and Cyclization
-
Prepare a cold (0-5 °C) solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt slurry from Step 2 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir and warm to room temperature over 1-2 hours.
-
Gently heat the reaction mixture to 50-60 °C for 1 hour to ensure complete cyclization.
-
Cool the mixture in an ice bath. The crude product will precipitate.
Step 4: Isolation and Workup
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is no longer strongly acidic.
-
Dry the crude product under vacuum.
Protocol 2: Purification of 1H-Indazole-3-Carboxylic Acid by Recrystallization
-
Place the crude, dry 1H-indazole-3-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent. A mixture of ethanol and water, or acetic acid, is commonly effective.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid a large excess.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
- 1H-Indazole-3-carboxylic acid | 4498-67-3 - Biosynth. (URL: Not available)
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])
-
1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (URL: [Link])
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (URL: [Link])
-
Making Phenols Using Diazotization & Arenediazonium Ions - YouTube. (URL: [Link])
-
Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange. (URL: [Link])
-
Making an Azo Dye from Phenol - Chemistry LibreTexts. (URL: [Link])
-
some reactions of diazonium ions - Chemguide. (URL: [Link])
-
Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (URL: [Link])
-
Diazotisation - Organic Chemistry Portal. (URL: [Link])
-
14.4: Diazotization of Amines - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of 6-Methoxy-1H-indazole-3-carboxamide
Welcome to the technical support guide for the synthesis and yield optimization of 6-Methoxy-1H-indazole-3-carboxamide. This document is intended for researchers, medicinal chemists, and process development scientists. Here, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and enhance your experimental outcomes.
Introduction to the Synthesis
6-Methoxy-1H-indazole-3-carboxamide is a valuable building block in medicinal chemistry, often featured in kinase inhibitors and other therapeutic agents. Its synthesis, while achievable, presents several challenges where yield can be compromised. This guide will walk you through a robust synthetic strategy, highlighting critical control points and offering solutions to common experimental hurdles.
The most common and logical synthetic pathway is a two-stage process:
-
Stage 1: Formation of the Indazole Core - Synthesis of the key intermediate, 6-Methoxy-1H-indazole-3-carboxylic acid.
-
Stage 2: Amidation - Conversion of the carboxylic acid to the final carboxamide product.
We will explore the intricacies of each stage, providing detailed protocols and a comprehensive troubleshooting guide.
Stage 1: Synthesis of this compound
A reliable method for the synthesis of the indazole core with a C3-carboxylic acid moiety is through the diazotization and cyclization of an appropriately substituted aniline derivative. In this case, 2-amino-5-methoxybenzoic acid is a suitable starting material.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for indazole synthesis from anthranilic acids.[1]
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methoxybenzoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction and Cyclization:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
The cyclized product, this compound, will precipitate from the reaction mixture.
-
-
Work-up and Isolation:
-
Filter the solid precipitate and wash with cold water to remove inorganic salts.
-
Resuspend the crude solid in water and adjust the pH to ~8-9 with a solution of NaOH to dissolve the carboxylic acid as its sodium salt.
-
Filter to remove any insoluble impurities.
-
Acidify the filtrate with HCl to a pH of ~3-4 to precipitate the pure this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Troubleshooting Guide: Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of diazonium salt (positive starch-iodide test remains negative) | 1. Nitrous acid decomposition due to temperature being too high.2. Insufficient acid concentration. | 1. Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a well-calibrated thermometer.2. Use concentrated HCl and ensure all reagents are pre-cooled. |
| Reaction mixture turns dark brown or black during diazotization | 1. Temperature exceeded 5 °C, leading to decomposition of the diazonium salt.2. Localized high concentration of sodium nitrite. | 1. Improve cooling efficiency. Add the sodium nitrite solution more slowly.2. Ensure vigorous stirring to maintain a homogenous mixture. |
| Low yield of the final indazole product | 1. Incomplete diazotization.2. Incomplete reduction and cyclization.3. Product loss during work-up. | 1. Test for complete diazotization using a starch-iodide paper (a blue-black color indicates excess nitrous acid). If negative, add a small amount more of NaNO₂ solution.2. Increase the reaction time for the cyclization step. Monitor by TLC or LC-MS.3. Be careful with the pH adjustments during the work-up. Precipitate the product slowly to ensure larger crystals for easier filtration. |
| Formation of phenolic impurities | Decomposition of the diazonium salt before it can be reduced and cyclize. | This is often due to elevated temperatures. Maintain strict temperature control throughout the diazotization and addition to the reducing agent. |
Stage 2: Amidation of this compound
The conversion of the carboxylic acid to the primary amide is a critical step. Standard peptide coupling reagents are effective for this transformation.
Experimental Protocol: Synthesis of 6-Methoxy-1H-indazole-3-carboxamide
This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxamides.[2]
Materials:
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
-
Amidation:
-
To the activated carboxylic acid solution, add triethylamine (3.0 eq) or DIPEA (3.0 eq) followed by ammonium chloride (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows complete conversion.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 6-Methoxy-1H-indazole-3-carboxamide.
-
Troubleshooting Guide: Stage 2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of amide | 1. Incomplete activation of the carboxylic acid.2. Hydrolysis of the active ester intermediate.3. Poor quality coupling reagents. | 1. Increase the activation time. Ensure the carboxylic acid is fully dissolved before adding coupling agents.2. Use anhydrous DMF and protect the reaction from atmospheric moisture.3. Use fresh, high-purity HOBt and EDC·HCl. |
| Unreacted starting carboxylic acid remains | 1. Insufficient amount of coupling agents or base.2. Deactivation of the coupling agent. | 1. Use a slight excess (1.2-1.5 eq) of coupling reagents. Ensure adequate base is present to neutralize the HCl salt of EDC and the ammonium chloride.2. Add the coupling agents to the carboxylic acid solution before adding the base and ammonia source. |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC. | This is a common side reaction with carbodiimides. Adding HOBt minimizes this by rapidly converting the O-acylisourea to the more stable active ester. Ensure HOBt is added before or concurrently with EDC·HCl. |
| Difficulty in purification | 1. Presence of residual DMF.2. Co-elution of byproducts during chromatography. | 1. During work-up, wash the organic layer thoroughly with water and brine to remove DMF.2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider recrystallization as an alternative or additional purification step. |
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to 6-Methoxy-1H-indazole-3-carboxamide.
Troubleshooting Logic
Sources
Technical Support Center: Troubleshooting Low Solubility of 6-Methoxy-1H-indazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in biological assays. As a versatile building block in medicinal chemistry, particularly for developing novel therapeutic agents, understanding its physicochemical properties is crucial for generating reliable and reproducible experimental data.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to overcome common solubility hurdles.
Understanding the 'Why': Core Physicochemical Properties
The primary challenge with this compound stems from its molecular structure: it is an acidic compound. Its solubility is therefore critically dependent on the pH of the solvent. The key to resolving solubility issues lies in controlling the ionization state of the carboxylic acid group.
The parent compound, Indazole-3-carboxylic acid, has a predicted pKa of approximately 3.03.[3] The 6-methoxy substituent is not expected to alter this value significantly. This low pKa is the most important factor governing the compound's behavior in aqueous solutions.
-
At pH < pKa (~3.0): The carboxylic acid group is predominantly protonated (R-COOH). This neutral form is less polar and exhibits low aqueous solubility.
-
At pH > pKa (~3.0): The carboxylic acid group is deprotonated, forming the carboxylate salt (R-COO⁻). This charged, anionic form is significantly more polar and has much higher aqueous solubility.[4]
Since most biological assays are conducted at a physiological pH of ~7.4, the compound should be in its soluble, deprotonated state. Problems typically arise from the method used to prepare and dilute the stock solution.
Key Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 518990-36-8 | [5] |
| Molecular Formula | C₉H₈N₂O₃ | [5] |
| Molecular Weight | 192.17 g/mol | [5][6] |
| Appearance | Pale-yellow to Yellow-brown Solid | [5] |
| Predicted pKa | ~3.0 (based on parent compound) | [3] |
| Predicted XlogP | 1.4 | [7] |
pH-Dependent Ionization State
Caption: Equilibrium of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound. Follow the logical workflow to diagnose and solve the problem.
Q1: My compound won't dissolve when preparing a stock solution in 100% DMSO. What should I do?
While this compound is generally soluble in DMSO, issues can arise.
-
Confirm DMSO Quality: Ensure you are using anhydrous, research-grade DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Apply Gentle Energy: Briefly warm the solution to 37°C or use a sonication bath for 5-10 minutes. This can help overcome the activation energy of dissolution.
-
Consider Alternative Solvents: If DMSO fails, other highly polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) can be used.[8] However, be aware that these solvents may have a higher potential for cellular toxicity than DMSO, so their final concentration in the assay must be carefully controlled.[9]
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
This is the most frequent problem and is a classic case of a compound "crashing out" of solution. When the high-concentration DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to aqueous. The compound's solubility in this new, low-DMSO environment is much lower, causing it to precipitate.
The underlying cause is that you are trying to dissolve the neutral, poorly soluble form of the acid. The best solution is not to force it to dissolve with co-solvents, but to convert it to its highly soluble salt form first.
Troubleshooting Workflow for Dilution Precipitation
Caption: Decision tree for resolving compound precipitation.
Q3: I'm observing inconsistent results or a non-classical dose-response curve. Could this be a solubility issue?
Absolutely. If the compound is precipitating in your assay wells, especially at higher concentrations, the actual concentration in solution is unknown and not equal to the nominal concentration. This is a major source of experimental artifacts.
-
Visual Inspection: After preparing your assay plate, hold it up to a light source and look for cloudiness, particulates, or a "Tyndall effect" (light scattering).
-
Microscopic Examination: Check a sample of your highest concentration well under a microscope to look for crystals.
-
Consequence: Precipitated compound is not available to interact with the biological target, leading to an artificially high IC50/EC50 value and poor reproducibility. The solution is to ensure complete solubility using the methods described in this guide.
Detailed Experimental Protocols
Adherence to a robust solubilization protocol is the most effective way to ensure data quality. The following method is our primary recommendation.
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution (10 mM Sodium Salt)
This protocol converts the poorly soluble free acid into its highly soluble sodium salt before introducing it to your assay system.
Materials:
-
This compound (MW: 192.17 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Nuclease-free water or desired buffer (e.g., PBS)
-
Calibrated pH meter
Procedure:
-
Weigh Compound: Weigh out 1.92 mg of this compound to prepare 1 mL of a 10 mM stock.
-
Initial Suspension: Add the solid powder to a sterile microfuge tube. Add approximately 800 µL of water or buffer. The compound will likely not dissolve and will form a suspension.
-
Molar Equivalents: Add exactly one molar equivalent of 1 M NaOH. For 1.92 mg (0.01 mmol) of the compound, this is 10 µL of 1 M NaOH.
-
Causality Note: Adding one equivalent of a strong base will deprotonate one equivalent of the carboxylic acid, forming the sodium salt in situ.
-
-
Dissolution: Vortex the solution gently. The suspension should clarify completely as the soluble salt is formed. If any solid remains, add NaOH in 0.1-0.2 molar equivalent increments (1-2 µL) until the solution is clear. Avoid adding a large excess of base.
-
pH Adjustment & Final Volume: Check the pH of the stock solution. It should be neutral to slightly basic. Adjust if necessary with dilute HCl or NaOH. Bring the final volume to 1.0 mL with your buffer.
-
Storage: Your 10 mM aqueous stock is now ready. Store at -20°C or -80°C for long-term stability. This aqueous stock is now the ideal starting material for serial dilutions into your final assay buffer.
Protocol 2: General Protocol for Dilution into Final Assay Buffer
When using a pH-adjusted aqueous stock, dilution is straightforward. However, if you must use a DMSO stock, this protocol minimizes the risk of precipitation.
-
Prepare High-Concentration DMSO Stock: Dissolve the compound in 100% DMSO at the highest possible concentration (e.g., 50-100 mM).
-
Intermediate Dilution: Perform an intermediate dilution step from the high-concentration DMSO stock into your final assay buffer. For example, to achieve a 100 µM final concentration with 0.5% DMSO, you would add 5 µL of a 2 mM DMSO stock to 995 µL of buffer.
-
Causality Note: This "shock" dilution from a very high DMSO concentration to a very low one is often where precipitation occurs. To mitigate this, add the DMSO stock to the buffer while vortexing to ensure rapid dispersal.
-
-
Control Final Co-solvent Concentration: The final concentration of any organic co-solvent (like DMSO) should ideally be kept below 0.5% in cell-based assays to avoid solvent-induced artifacts.[9][10] Always include a "vehicle control" (buffer + same final DMSO concentration) in your experiments.
Co-Solvent and Excipient Reference Table
If pH adjustment is not feasible for your specific assay, the following agents can be considered. Always validate that the chosen excipient does not interfere with your assay.
| Agent | Type | Typical Final Conc. | Mechanism of Action |
| DMSO | Co-solvent | < 1% | Increases polarity of the bulk solvent.[8] |
| Ethanol | Co-solvent | < 1% | Miscible with water, can improve solubility of lipophilic compounds.[8] |
| PEG 400 | Co-solvent | 1-5% | A water-miscible polymer that can increase solubility.[8] |
| Tween-80 | Surfactant | 0.01 - 0.1% | Forms micelles that encapsulate the compound.[8] |
| β-Cyclodextrin | Inclusion Agent | 1-10 mM | Forms a host-guest complex with the compound, shielding it from water.[9] |
References
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316. [Link]
-
Chem-Impex. This compound. [Link]
-
ResearchGate. Enthalpy of formation for indazoles. [Link]
-
PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
ACS Publications. (2026). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
-
PubMed. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. [Link]
-
ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
PubChemLite. (n.d.). This compound (C9H8N2O3). [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
MDPI. (n.d.). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. This compound | 518990-36-8 [sigmaaldrich.com]
- 6. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex ¹H NMR of 6-Methoxy-1H-indazole-3-carboxylic Acid Reaction Mixtures
Welcome to the technical support center for the analysis of 6-methoxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting ¹H NMR spectra from reaction mixtures involving this key pharmaceutical intermediate.[1] The inherent complexity of indazole synthesis often leads to spectra that are difficult to decipher due to the presence of starting materials, intermediates, regioisomers, and other byproducts. This document provides in-depth troubleshooting advice, structured as a series of frequently asked questions and a systematic workflow, to help you confidently analyze your results.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more aromatic signals than expected for the pure product. What are the likely culprits?
This is a common issue arising from the nature of indazole synthesis. The additional signals can often be attributed to several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, precursors such as substituted o-nitrotoluenes or aminophenones may persist. It is crucial to have the ¹H NMR spectra of your starting materials on hand for direct comparison.
-
Regioisomers: During the cyclization step to form the indazole ring, N-1 and N-2 isomers can form.[2] While the 1H-indazole tautomer is generally more stable, reaction conditions can influence the isomeric ratio. These isomers will have distinct sets of aromatic signals.
-
Side-Reaction Products: Various side reactions can occur. For instance, reactions involving indoles can lead to the formation of deep-red colored dimers.[3] Additionally, depending on the reagents used, other side products like hydroxylated or demethylated species might be present.
-
Degradation Products: this compound can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.
Expert Advice: To deconstruct the complexity, run a 2D NMR experiment like COSY (Correlation Spectroscopy). This will help you identify which protons are coupled to each other, allowing you to piece together the individual spin systems for each compound in the mixture.
Q2: The methoxy signal, expected around 3.9 ppm, is accompanied by other singlets in that region. What does this indicate?
The presence of multiple singlets in the methoxy region (typically 3.8-4.1 ppm) points to the existence of several methoxy-containing compounds in your sample. These could be:
-
Starting Material: If your precursor contains a methoxy group, its signal may be present.
-
Isomeric Products: If the synthesis could yield isomers (e.g., 4-methoxy or 7-methoxy indazoles), each will have a unique chemical shift for its methoxy group.
-
Partially Reacted Intermediates: Some synthetic routes may involve intermediates where the methoxy group is already in place.
Pro-Tip: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of the different components in your reaction mixture. This will provide strong evidence to help you assign the various methoxy signals to specific compounds.
Q3: The signals for the N-H and COOH protons are very broad or not visible at all. Is this normal?
Yes, this is a very common phenomenon. The protons on heteroatoms (N-H of the indazole and O-H of the carboxylic acid) are acidic and can undergo chemical exchange with each other and with any trace amounts of water in your NMR solvent (e.g., DMSO-d₆ or CDCl₃).[4] This exchange process occurs on a timescale that is similar to the NMR measurement, leading to significant broadening of the signals. In some cases, the peaks can become so broad that they are indistinguishable from the baseline.
Troubleshooting Steps:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The acidic N-H and COOH protons will exchange with deuterium, and their signals will disappear. This is a definitive way to identify them.
-
Low Temperature NMR: Running the experiment at a lower temperature can slow down the rate of chemical exchange, resulting in sharper signals for the N-H and COOH protons.
Q4: The baseline of my spectrum is rolling and the peaks are broad. How can I improve the quality of my spectrum?
A poor quality spectrum can obscure important details. Here are the primary causes and solutions:
-
Paramagnetic Impurities: Traces of metal ions (e.g., from catalysts like copper or palladium) can cause significant line broadening.[5]
-
Solution: Filter your crude reaction mixture through a small plug of silica gel or celite before preparing your NMR sample. This can effectively remove many metallic impurities.
-
-
Sample Viscosity: Highly concentrated or viscous samples can lead to poor resolution.
-
Solution: Dilute your sample with more NMR solvent.
-
-
Improper Shimming: The magnetic field homogeneity needs to be optimized for each sample.
-
Solution: Ensure you perform a proper shimming procedure on your spectrometer before acquiring the data. Modern spectrometers have automated shimming routines that are usually very effective.
-
Systematic Troubleshooting Workflow
When faced with a complex ¹H NMR spectrum, a systematic approach is key. The following workflow, visualized in the diagram below, will guide you through the process of interpretation.
Caption: A systematic workflow for interpreting complex ¹H NMR spectra.
Typical Synthesis and Potential Byproducts
A common route to 1H-indazole-3-carboxylic acids involves the cyclization of o-aminoaryl derivatives.[6] For this compound, a plausible precursor would be a derivative of 2-amino-4-methoxy-phenylacetic acid.
Potential Side Reactions and Byproducts:
-
Incomplete Cyclization: Residual amounts of the acyclic precursor may be present.
-
Decarboxylation: Under certain conditions, particularly at elevated temperatures, the carboxylic acid group can be lost, leading to the formation of 6-methoxy-1H-indazole.
-
N-Alkylation/Arylation: If alkylating or arylating agents are present, they can react at the N-1 or N-2 positions of the indazole ring.
-
Oxidation: The electron-rich aromatic ring can be susceptible to oxidation, leading to hydroxylated or quinone-like structures.
¹H NMR Data Reference Table
The following table provides approximate ¹H NMR chemical shifts for this compound and related compounds in DMSO-d₆. Note that actual shifts can vary depending on concentration, temperature, and solvent.
| Compound | Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| This compound | COOH | ~13.0 - 14.0 | br s |
| N-H | ~13.5 - 14.5 | br s | |
| H-4 | ~7.9 - 8.1 | d | |
| H-7 | ~7.2 - 7.4 | d | |
| H-5 | ~6.9 - 7.1 | dd | |
| OCH₃ | ~3.8 - 4.0 | s | |
| Unsubstituted 1H-Indazole[7] | H-3 | ~8.10 | s |
| H-4 | ~7.78 | d | |
| H-7 | ~7.58 | d | |
| H-6 | ~7.36 | t | |
| H-5 | ~7.13 | t | |
| Common Solvent: DMSO[8] | Residual H₂O | ~3.33 | s |
| DMSO | ~2.50 | quintet | |
| Common Solvent: Ethyl Acetate | CH₂ | ~4.05 | q |
| CH₃ | ~1.98 | s | |
| CH₃ | ~1.18 | t |
Experimental Protocol: Preparing a Reaction Mixture for ¹H NMR
To obtain a high-quality spectrum from a crude reaction mixture, follow these steps:
-
Sample Preparation: Take a representative aliquot (approx. 5-10 mg of crude material) from your reaction mixture.
-
Dissolution: Dissolve the aliquot in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Ensure complete dissolution; gentle warming may be necessary.
-
Filtration (Crucial Step): To remove any particulate matter or paramagnetic impurities, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard that does not have signals overlapping with your compounds of interest.
-
Acquisition: Place the NMR tube in the spectrometer, ensure proper locking and shimming, and acquire the ¹H NMR spectrum.
By following this guide, you will be better equipped to tackle the challenges of interpreting complex ¹H NMR spectra of this compound reaction mixtures, leading to more accurate and efficient analysis in your research and development endeavors.
References
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Jacquot, D., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13985-13993. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Supporting Information for a publication. (2007). Wiley-VCH. This source provided general NMR reporting standards and examples of indazole spectra.
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from a publication on the synthesis and structural characterization of substituted indazoles. Available at: [Link]
-
Claramunt, R. M., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 69(15), 5033-5039. Available at: [Link]
- Supporting Information for a publication on indole synthesis.
-
Golotvin, S. S., & Vodopianov, E. (2018). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling, 58(11), 2327-2334. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 6-Methoxy-1H-indazole-3-carboxylic acid and its Methyl Ester
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, serving as a cornerstone for a multitude of bioactive molecules, including kinase inhibitors.[1] The functionalization of this core, particularly at the 3-position, is a critical step in the synthesis of these targeted therapeutics. Among the most common derivatives are the carboxylic acid and its corresponding esters, which often serve as key intermediates.
This guide provides an in-depth spectroscopic comparison of 6-Methoxy-1H-indazole-3-carboxylic acid and its methyl ester, methyl 6-methoxy-1H-indazole-3-carboxylate. Distinguishing between these two compounds is a routine but vital task in process chemistry and quality control. Misidentification can lead to failed subsequent reactions and impure final products. Here, we will dissect the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that provide unambiguous confirmation of chemical identity, supported by established experimental protocols.
Molecular Structure Overview
The sole difference between the two molecules is the substitution at the carboxylic acid moiety. The acid possesses a labile proton, capable of hydrogen bonding, while the ester features a methyl group. This seemingly minor change induces significant and predictable shifts in their respective spectral data.
Caption: Chemical structures of the carboxylic acid and its methyl ester.
Experimental Protocols & Workflow
The reliable characterization of these compounds is predicated on their synthesis and purification. The following protocols represent standard, validated methods for their preparation and subsequent analysis.
Synthesis of Methyl 6-methoxy-1H-indazole-3-carboxylate
A common and efficient method for the synthesis of the methyl ester from the carboxylic acid is Fischer-Speier esterification. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.
Protocol:
-
Dissolution: Suspend 1.0 g of this compound (5.2 mmol) in 20 mL of anhydrous methanol.
-
Catalysis: Add 0.5 mL of concentrated sulfuric acid dropwise to the stirred suspension at 0 °C.
-
Reaction: Warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.
The following diagram illustrates the comprehensive workflow from synthesis to analysis.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
